molecular formula C28H29F2N3O2 B138724 Pimozide N-Oxide CAS No. 1083078-88-9

Pimozide N-Oxide

Cat. No.: B138724
CAS No.: 1083078-88-9
M. Wt: 477.5 g/mol
InChI Key: SAVNBLOUWOJISO-UHFFFAOYSA-N
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Description

Pimozide N-Oxide, also known as Pimozide N-Oxide, is a useful research compound. Its molecular formula is C28H29F2N3O2 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pimozide N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pimozide N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVNBLOUWOJISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148496
Record name Pimozide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083078-88-9
Record name Pimozide N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083078889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimozide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMOZIDE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2BVV76IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Pimozide N-Oxide Characterization & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pimozide N-oxide (1-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxido-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one) is a critical oxidative metabolite and process impurity of the antipsychotic drug Pimozide. Designated as Impurity E in the European Pharmacopoeia (EP), it represents a key stability-indicating parameter.

This guide provides a definitive technical reference for researchers, detailing the physicochemical properties, synthesis via


-chloroperoxybenzoic acid (mCPBA) oxidation, and multi-modal analytical characterization (HPLC, MS, NMR) required for regulatory compliance and metabolic studies.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Pimozide N-oxide is formed via the oxidation of the tertiary piperidine nitrogen. Unlike the parent compound, the N-oxide possesses a coordinate covalent bond (


), significantly altering its polarity and mass spectral behavior.
Table 1: Core Chemical Data
ParameterTechnical Specification
Chemical Name Pimozide N-oxide
Common Synonym Pimozide Impurity E (EP Standard)
CAS Registry Number 1083078-88-9
Molecular Formula

Molecular Weight (Average) 477.55 g/mol
Monoisotopic Mass 477.2228 Da
Parent Compound Pimozide (

, MW: 461.[2][3]55)
SMILES c1ccc2c(c1)[nH]c(=O)n2C3CCF)c5ccc(cc5)F)(CC3)[O-]
Key Functional Group N-oxide (Piperidine nitrogen)

Synthesis Protocol: N-Oxidation via mCPBA[7][12][13]

While Pimozide N-oxide can be isolated from biological matrices, chemical synthesis is required to generate reference standards for impurity profiling.[1] The most reliable method employs


-chloroperoxybenzoic acid (mCPBA) , a selective oxidant for tertiary amines.
Reaction Mechanism

The reaction proceeds via the electrophilic attack of the peroxy oxygen of mCPBA on the lone pair of the piperidine nitrogen. This is a single-step transformation that preserves the benzimidazolone and fluorophenyl moieties.

Step-by-Step Experimental Protocol

Materials:

  • Pimozide (Parent API)[4]

  • 
    -Chloroperoxybenzoic acid (mCPBA, 77% max)[5]
    
  • Dichloromethane (DCM), anhydrous[1]

  • Sodium bicarbonate (

    
    ), saturated aqueous solution[1]
    

Workflow:

  • Dissolution: Dissolve 1.0 equivalent of Pimozide in anhydrous DCM (approx. 10 mL/g). Cool to 0°C in an ice bath to control exothermicity.

  • Oxidation: Dropwise add 1.1 equivalents of mCPBA dissolved in DCM.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or HPLC (disappearance of parent peak).

  • Quenching: Wash the organic layer with saturated

    
     (3x) to remove 
    
    
    
    -chlorobenzoic acid byproduct.
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethanol/Ether to yield the N-oxide as a white to off-white solid.

Synthesis Pathway Diagram

SynthesisPathway Pimozide Pimozide (Parent) C28H29F2N3O Intermediate Transition State (N-O Bond Formation) Pimozide->Intermediate DCM, 0°C mCPBA Reagent: mCPBA (Electrophilic Oxygen) mCPBA->Intermediate NOxide Pimozide N-Oxide C28H29F2N3O2 Intermediate->NOxide - m-chlorobenzoic acid

Caption: Chemical synthesis pathway for Pimozide N-oxide using mCPBA selective oxidation.

Analytical Profiling & Characterization

Accurate identification of Pimozide N-oxide requires a multi-modal approach to distinguish it from hydroxylated metabolites (which have the same mass +16 Da) and the parent drug.

High-Performance Liquid Chromatography (HPLC)

The N-oxide is more polar than Pimozide but often exhibits distinct retention behavior due to interactions with the stationary phase.

  • Column: Spherisorb ODS2 (

    
     mm, 5 µm) or equivalent C18.[1]
    
  • Mobile Phase: Methanol : Acetonitrile : 0.1M

    
     (40:30:30 v/v), pH 6.1.[1]
    
  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV at 240 nm or 280 nm.[1]

  • Retention Characteristics:

    • Pimozide: ~7.0 min

    • Impurity E (N-Oxide): Typically elutes after Pimozide in some pharmacopeial methods (RRT ~1.3) due to specific solvation effects, though reversed-phase logic suggests earlier elution.[1] Note: Always confirm with a reference standard.

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the most diagnostic structural evidence. N-oxides undergo a characteristic "deoxygenation" or loss of oxygen atom under thermal stress in the source.[6]

  • Ionization: ESI+ or APCI+.[1][6]

  • Precursor Ion:

    
     m/z.
    
  • Diagnostic Fragment:

    • m/z 462.2:

      
      . This loss of oxygen (16 Da) is the hallmark of N-oxides. Hydroxylated metabolites (also +16 Da relative to parent) usually lose water (-18 Da) or retain the oxygen in the fragment.
      
    • m/z 109: Fluorophenyl cation (common to parent and N-oxide).

NMR Spectroscopy

Proton (


) NMR confirms the site of oxidation. The formation of the 

bond exerts a strong deshielding effect on the protons on the

-carbons (adjacent to the nitrogen).
  • Parent Pimozide: Piperidine

    
    -protons typically appear at 2.0 - 3.0 ppm .
    
  • Pimozide N-oxide: Piperidine

    
    -protons shift downfield to 3.0 - 4.0 ppm  due to the positive charge character on the nitrogen.
    
Analytical Decision Tree

AnalyticalTree Sample Unknown Impurity (MW 478) MS_Analysis MS/MS Fragmentation Sample->MS_Analysis Loss16 Loss of 16 Da (-O) (m/z 478 -> 462) MS_Analysis->Loss16 Primary Pathway Loss18 Loss of 18 Da (-H2O) (m/z 478 -> 460) MS_Analysis->Loss18 Alternative NMR_Check 1H NMR Analysis Loss16->NMR_Check Verification Conclusion_OH CONFIRMED: Hydroxylated Metabolite Loss18->Conclusion_OH Shift Alpha-H Downfield Shift (> 3.0 ppm) NMR_Check->Shift Conclusion_NOx CONFIRMED: Pimozide N-Oxide Shift->Conclusion_NOx

Caption: Analytical logic flow for distinguishing Pimozide N-oxide from isobaric hydroxylated metabolites.

Metabolic & Toxicological Relevance[1][12]

Metabolic Pathway

Pimozide is extensively metabolized by Cytochrome P450 enzymes.[1]

  • Major Route: N-dealkylation via CYP3A4 (primary) and CYP1A2 .

  • Minor Route: N-oxidation.[7][8] While less dominant than N-dealkylation, the N-oxide is a stable circulating metabolite.

  • Genetic Polymorphism: Metabolism is sensitive to CYP2D6 status.[1] Poor metabolizers may accumulate higher levels of parent drug, potentially shifting flux toward N-oxidation or other minor pathways.[1]

Safety & Toxicity
  • hERG Inhibition: Like the parent compound, Pimozide N-oxide retains affinity for the hERG potassium channel, contributing to the QT-prolongation risk associated with the drug class.

  • Impurity Limits: As "Impurity E," it must be controlled in the drug substance, typically to levels

    
     (ICH Q3A/B guidelines).[1]
    

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Pimozide Monograph 1254. Council of Europe.[1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 21673603: Pimozide N-oxide.

  • Desta, Z., et al. (2002).[1] Identification and characterization of human cytochrome P450 isoforms interacting with pimozide. Journal of Pharmacology and Experimental Therapeutics.

  • Ma, B., et al. (2001).[1] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry.

  • Sai Prudhvi, N., & Venkateswarlu, B.S. (2020).[1] A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities. Research Journal of Pharmacy and Technology.

Sources

An In-depth Technical Guide to Pimozide N-oxide: Identifiers, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pimozide N-oxide, a significant impurity and potential metabolite of the antipsychotic drug Pimozide. This document delves into the core chemical identifiers, including its definitive CAS number, and explores its structural relationship with the parent compound. A proposed synthesis pathway is outlined, drawing from established N-oxidation methodologies. Furthermore, this guide discusses the analytical approaches for the identification and quantification of Pimozide N-oxide, with a focus on mass spectrometric techniques. A critical aspect of this guide is the examination of its pharmacological relevance, particularly its known inhibitory activity on the hERG (human Ether-à-go-go-Related Gene) channel, a factor of considerable importance in drug safety and cardiotoxicity assessments. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and pharmaceutical analysis.

Introduction

Pimozide is a diphenylbutylpiperidine antipsychotic medication used in the management of schizophrenia and Tourette's syndrome.[1][2][3] As with any pharmaceutical compound, a thorough understanding of its impurity profile is paramount for ensuring safety and efficacy. Pimozide N-oxide has been identified as a notable impurity of Pimozide, designated as "Pimozide Impurity E" in pharmacopeial contexts.[4][5][6] The introduction of an N-oxide moiety to the piperidine nitrogen of Pimozide significantly alters its physicochemical properties and, as has been demonstrated, its pharmacological activity. This guide will provide an in-depth exploration of Pimozide N-oxide, from its fundamental chemical identifiers to its biological implications.

Core Identifiers and Chemical Structure

Accurate identification of a chemical entity is the foundation of all scientific inquiry. The following table summarizes the key identifiers for Pimozide N-oxide.

IdentifierValueSource
Chemical Name 1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[5][6]
Synonyms Pimozide Impurity E, Pimozide N-Oxide[4][6]
CAS Number 1083078-88-9[4][6]
Molecular Formula C28H29F2N3O2[5]
Molecular Weight 477.55 g/mol [5]
InChIKey SAVNBLOUWOJISO-UHFFFAOYSA-N[5]

The chemical structure of Pimozide N-oxide is depicted below, illustrating the N-oxidation of the piperidine nitrogen atom of the parent Pimozide molecule.

Caption: Chemical structures of Pimozide and Pimozide N-oxide.

Synthesis of Pimozide N-oxide

While a specific, detailed experimental protocol for the synthesis of Pimozide N-oxide is not widely published in peer-reviewed literature, its preparation can be logically inferred from standard organic chemistry principles for the N-oxidation of tertiary amines. A plausible synthetic route would involve the direct oxidation of Pimozide using a suitable oxidizing agent.

Proposed Synthetic Pathway

A common and effective method for the N-oxidation of tertiary amines is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.

Synthesis_Pathway Pimozide Pimozide Reaction N-Oxidation Pimozide->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H₂O₂) Oxidizing_Agent->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Pimozide_N_oxide Pimozide N-oxide Reaction->Pimozide_N_oxide

Caption: Proposed synthetic pathway for Pimozide N-oxide.

General Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve Pimozide in a suitable inert solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the oxidation reaction.

  • Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) dropwise to the stirred Pimozide solution. The stoichiometry should be carefully controlled, typically using a slight excess of the oxidizing agent (1.1 to 1.5 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxide. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Pimozide N-oxide.

Analytical Characterization

The characterization of Pimozide N-oxide is essential for its identification and quantification, particularly in the context of impurity profiling of Pimozide drug substances.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of Pimozide N-oxide. In electrospray ionization (ESI) positive mode, the protonated molecule ([M+H]^+) would be expected at an m/z of 478.55.

Expected Fragmentation Pattern:

The fragmentation of Pimozide N-oxide in tandem mass spectrometry (MS/MS) would likely involve the loss of the oxygen atom from the N-oxide moiety, as well as cleavages at the piperidine ring and the butyl chain, similar to the fragmentation of Pimozide itself.

MS_Fragmentation Parent Pimozide N-oxide [M+H]⁺ m/z 478.55 Fragment1 [M+H-O]⁺ m/z 462.55 Parent->Fragment1 -O Fragment2 Other Fragments Parent->Fragment2

Caption: Predicted major fragmentation pathway of Pimozide N-oxide in MS/MS.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with UV or mass spectrometric detection are the methods of choice for the separation and quantification of Pimozide N-oxide from Pimozide and other related impurities. A stability-indicating HPLC method has been developed for Pimozide and its impurities, which would be applicable for the analysis of Pimozide N-oxide.[7]

Typical LC-MS/MS Method Parameters:

ParameterTypical Value
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient from high aqueous to high organic
Ionization Mode ESI Positive
Detection Multiple Reaction Monitoring (MRM)

Pharmacological Significance

The primary pharmacological significance of Pimozide N-oxide lies in its activity as an inhibitor of the hERG potassium channel.[8]

hERG Channel Inhibition

The hERG channel plays a crucial role in cardiac repolarization. Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a major risk factor for life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[9] The parent drug, Pimozide, is a known potent hERG inhibitor.[9] The fact that its N-oxide derivative also possesses this activity is of significant concern in drug safety evaluations.

The mechanism of hERG inhibition by many drugs involves binding to the inner pore of the channel. It is plausible that Pimozide N-oxide interacts with key amino acid residues within the pore, thereby blocking the passage of potassium ions.

Potential as a Metabolite

While not identified as a major metabolite in all studies, the formation of N-oxides is a common metabolic pathway for tertiary amines, often mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). Given that Pimozide is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6, the in vivo formation of Pimozide N-oxide is a distinct possibility.[4][10] If formed in vivo, its hERG inhibitory activity could contribute to the overall cardiotoxic potential of Pimozide.

Conclusion

Pimozide N-oxide is a chemically and pharmacologically significant compound, primarily recognized as an impurity of the antipsychotic drug Pimozide. Its definitive identification through its CAS number and other identifiers is crucial for accurate scientific communication. While specific synthetic and analytical protocols are not abundantly available in the public domain, established chemical principles allow for a logical approach to its synthesis and characterization. The most critical aspect of Pimozide N-oxide for drug development professionals is its potent inhibition of the hERG channel, a property it shares with its parent compound. This underscores the importance of diligent impurity profiling and toxicological assessment of all related substances in a drug product. Further research into the metabolic fate and in vivo concentration of Pimozide N-oxide would provide a more complete understanding of its contribution to the overall pharmacological and toxicological profile of Pimozide.

References

  • Drolet, B., & Rousseau, G. (2000). High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide. British Journal of Pharmacology, 129(7), 1411–1414.
  • Pharmaffiliates. (n.d.). Pimozide-d5 N-Oxide. Retrieved from [Link]

  • Wikipedia. (2023, November 30). Pimozide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). ORAP (Pimozide) Tablets - Accessdata.fda.gov. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pimozide-impurities. Retrieved from [Link]

  • GSRS. (n.d.). PIMOZIDE N-OXIDE. Retrieved from [Link]

  • Veeprho. (n.d.). Pimozide EP Impurity E | CAS 1083078-88-9. Retrieved from [Link]

  • Sai Prudhvi, N., & Venkateswarlu, B. S. (2020). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Research Journal of Pharmacy and Technology, 13(2), 635-641.
  • Research Journal of Pharmacy and Technology. (2020). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. Research Journal of Pharmacy and Technology.
  • International Journal of Chemical and Pharmaceutical Sciences. (n.d.). Spectrophotometric Determination of Pimozide in Pure and Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Pimozide | Request PDF. Retrieved from [Link]

  • Pinder, R. M., Brogden, R. N., Sawyer, P. R., Speight, T. M., & Avery, G. S. (1976).
  • Teva Canada Limited. (2007). Pimozide Tablets USP. Retrieved from [Link]

Sources

identification of Pimozide Impurity E in pharmaceutical samples

Author: BenchChem Technical Support Team. Date: February 2026

Identification of Pimozide Impurity E: A Technical Guide for Pharmaceutical Analysis

Executive Summary & Technical Context

In the high-stakes environment of antipsychotic drug development, the purity profile of Pimozide (a diphenylbutylpiperidine derivative) is critical for patient safety. While the European Pharmacopoeia (Ph. Eur.) details several impurities (A through D), Impurity E presents a unique analytical challenge due to its structural similarity to the Active Pharmaceutical Ingredient (API) and its formation mechanism.

Impurity E is the N-oxide derivative of Pimozide. [1][2][3][4]

  • Chemical Name: 1-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxido-piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one.[1][3][4][5]

  • CAS Number: 1083078-88-9.[1][2][3]

  • Mechanism: Formed via the oxidation of the tertiary piperidine nitrogen.

This guide moves beyond standard pharmacopoeial monographs to provide a robust, self-validating workflow for identifying and quantifying Impurity E, addressing common pitfalls such as thermal instability during mass spectrometry.

Chemical Profile & Formation Mechanism

To detect the impurity, one must understand its origin. Pimozide contains a tertiary amine within its piperidine ring. Under oxidative stress (peroxides in excipients, exposure to air, or forced degradation), this nitrogen center donates its lone pair to oxygen, forming the N-oxide (Impurity E).

Comparative Data: Pimozide vs. Impurity E
FeaturePimozide (API)Impurity E (N-Oxide)Analytical Impact
Formula C₂₈H₂₉F₂N₃OC₂₈H₂₉F₂N₃O +16 Da mass shift in MS.
Mol. Weight 461.55 g/mol 477.55 g/mol Distinct precursor ion.
Polarity Lipophilic (LogP ~6.3)More PolarElutes earlier on Reverse Phase (RP-HPLC).
Stability StableThermolabileCan de-oxygenate in hot ESI sources (False Negative risk).
Pathway Visualization: Oxidative Formation

PimozideOxidation API Pimozide (API) Tertiary Amine Center Transition Nucleophilic Attack (N lone pair -> O) API->Transition Oxidation OxAgent Oxidative Agent (H2O2 / Peroxides) OxAgent->Transition ImpurityE Impurity E (N-Oxide) Polarity Increase Transition->ImpurityE Formation

Figure 1: The oxidative pathway converting Pimozide to Impurity E via N-oxidation of the piperidine ring.

Analytical Strategy: The "Self-Validating" Workflow

Critical Insight: The "In-Source" Fragmentation Risk

N-oxides are thermally unstable. If your Mass Spectrometer's source temperature (ESI) is too high, Impurity E will lose oxygen inside the source, appearing as the API (m/z 462).

  • Corrective Action: Lower the desolvation temperature and cone voltage when screening for Impurity E.

Workflow Diagram

AnalyticalWorkflow Start Sample Preparation (Avoid acidic extraction) Sep UHPLC Separation (C18, High pH preferred) Start->Sep Decision Detection Mode? Sep->Decision UV UV-Vis (280 nm) Quantification Decision->UV Routine MS ESI-MS/MS (+) Identification Decision->MS Investigation Check Check Mass Shift (+16 Da) MS->Check Frag Fragmentation Analysis (Loss of -16 or -17) Check->Frag Result Confirm Impurity E Frag->Result

Figure 2: Analytical decision matrix for the isolation and confirmation of Pimozide Impurity E.

Detailed Experimental Protocols

Method A: High-Resolution LC-MS/MS (Identification)

This method is designed to definitively prove the presence of the N-oxide by detecting the parent ion [M+H]⁺ = 478.2 and specific fragments.

Instrument Parameters:

  • Column: C18 Stationary Phase (e.g., Waters XBridge or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Note: Avoid strong acids which can protonate the N-oxide and alter retention behavior.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.[7]

MS Settings (Critical for N-Oxides):

  • Ionization: ESI Positive Mode.

  • Source Temp: < 350°C (Keep lower to prevent thermal deoxygenation).

  • Capillary Voltage: 3.0 kV.

  • Target Mass:

    • Pimozide: m/z 462.2 [M+H]⁺

    • Impurity E: m/z 478.2 [M+H]⁺

Data Interpretation: Look for the +16 Da shift . Upon Collision Induced Dissociation (CID), Impurity E often exhibits a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical), reverting to the Pimozide fragment signature (m/z 364, 217).

Method B: HPLC-UV (Routine Quantification)

Once identified, use this robust method for QC release testing.

  • Detector: UV at 280 nm (Absorption max for the benzimidazolone moiety).

  • Elution Order: Impurity E is more polar than Pimozide. Expect Impurity E to elute before the API peak.

  • Resolution Requirement: Rs > 2.0 between Impurity E and Pimozide.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing Interaction of N-oxide with silanols.Use an end-capped column or add triethylamine modifier.
Missing MS Peak In-source fragmentation (Thermal).Lower source temperature; reduce cone voltage.
Ghost Peaks Peroxides in THF or aged Acetonitrile.Use fresh, HPLC-grade solvents; avoid THF.
Retention Shift pH sensitivity of the N-oxide.Strictly control Mobile Phase pH using buffer (Ammonium Acetate).

References

  • European Directorate for the Quality of Medicines (EDQM). (2023). Pimozide Monograph 1254. European Pharmacopoeia.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16362: Pimozide. PubChem.

  • Research Journal of Pharmacy and Technology. (2020). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. RJPT. [8]

  • Pharmaffiliates. (2023). Pimozide Impurity E Reference Standard Data.

Sources

Pimozide N-oxide: Mechanisms of Oxidative Degradation and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Researchers

Executive Summary

This guide details the formation, identification, and toxicological implications of Pimozide N-oxide , a critical oxidative degradation product of the antipsychotic agent Pimozide. While Pimozide is primarily metabolized via N-dealkylation (CYP3A4/2D6), its tertiary piperidine nitrogen renders it highly susceptible to N-oxidation under environmental stress and improper storage. This guide provides a self-validating workflow for synthesizing, isolating, and characterizing this impurity, emphasizing its potential hERG inhibitory activity and the necessity for rigorous control strategies in drug development.

Part 1: The Chemistry of Degradation

Structural Susceptibility

Pimozide belongs to the diphenylbutylpiperidine class.[1][2][3][4][5] Its chemical stability is compromised by the piperidine nitrogen atom , which possesses a nucleophilic lone pair of electrons. Under oxidative stress (presence of peroxides, metal ions, or high oxygen tension), this nitrogen acts as a nucleophile, attacking the electrophilic oxygen of oxidizing species.

Key Reaction:



Unlike N-dealkylation, which cleaves the carbon-nitrogen bond, N-oxidation preserves the skeleton but alters the molecule's polarity and hydrogen-bonding capacity. This transformation typically results in a mass shift of +16 Da relative to the parent compound.

Mechanistic Pathway

The formation of Pimozide N-oxide is not a random radical event but a specific electrophilic addition.

  • Initiation: The piperidine nitrogen lone pair attacks the peroxidic oxygen (e.g., from residual

    
     in excipients or auto-oxidation initiators).
    
  • Transition: A transition state forms where the oxygen is transferred to the nitrogen.

  • Stabilization: The resulting N-oxide is a dipolar species (amine oxide), often more polar than the parent Pimozide.

PimozideOxidation cluster_conditions Stress Conditions Pimozide Pimozide (Parent) C28H29F2N3O MW: 461.55 Transition Nucleophilic Attack (Piperidine N -> O) Pimozide->Transition Lone Pair Activation Oxidant Oxidizing Agent (Peroxides/ROS) Oxidant->Transition NOxide Pimozide N-oxide C28H29F2N3O2 MW: 477.55 (Impurity E) Transition->NOxide +16 Da Mass Shift

Figure 1: Mechanistic pathway of Pimozide N-oxidation highlighting the mass shift and reactive center.

Part 2: Experimental Protocols

Self-Validating Oxidative Stress Workflow

To reliably generate and identify Pimozide N-oxide, researchers must employ a "Stress-to-Detection" loop. This protocol ensures that the peak identified is indeed the N-oxide and not a matrix artifact.

Step 1: Preparation of Stress Samples
  • Stock Solution: Dissolve Pimozide (10 mg) in Methanol (10 mL) to obtain a 1 mg/mL solution.

  • Oxidative Stressor: Add 1 mL of 30%

    
     to 1 mL of Stock Solution.
    
  • Control: Prepare a parallel sample with 1 mL of water instead of peroxide.

  • Incubation: Store both vials at Ambient Temperature (20-25°C) for 24–48 hours. Note: Avoid high heat initially to prevent secondary degradation.

Step 2: LC-MS/MS Characterization

The N-oxide is identified by its distinct retention time (RT) and mass spectrum.

Instrument Parameters:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.[1][5][6][7]

  • Gradient: 30% B to 90% B over 20 minutes.

  • Detection: ESI+ (Positive Mode).[1][5]

Data Analysis Criteria (Pass/Fail):

  • Mass Check: Does a new peak appear at m/z 478.2

    
    , corresponding to Parent (462.2) + 16?
    
  • Fragmentation: Does the MS2 spectrum show a loss of 16 Da (oxygen) or 18 Da (water, common for N-oxides)?

  • Control Verification: Is this peak absent in the non-stressed control?

Summary of Degradation Data

The following table summarizes expected findings based on validated stability studies.

ParameterPimozide (Parent)Pimozide N-oxide (Degradant)
m/z [M+H]+ 462.2478.2
Retention Time (Relative) 1.00 (Reference)~0.85 - 0.95 (More Polar)
Formation Condition StableOxidative Stress (

, Peroxides)
Major Fragment Ions 361, 201, 109462 (Loss of O), 460 (Loss of

)
Toxicity Prediction hERG BlockerhERG Inhibitor / Mutagenic Potential

Part 3: Toxicological & Regulatory Context

The hERG Liability

Pimozide is a known potent blocker of the hERG potassium channel, leading to QT interval prolongation. Structural alerts and in-silico toxicity models (e.g., pKCSM) indicate that Pimozide N-oxide retains hERG inhibitory activity .

This is critical because N-oxides are often assumed to be less active metabolites. In this case, the N-oxide must be treated as a potentially genotoxic and cardiotoxic impurity.

Regulatory Control Strategy (ICH M7/Q3B)
  • Classification: If the N-oxide exceeds the identification threshold (usually 0.10% or 1.0 mg/day intake), it must be structurally characterized and qualified for safety.

  • Control: Formulation scientists must limit peroxide levels in excipients (e.g., Povidone, PEG) to prevent in situ N-oxide formation during shelf life.

Workflow Start Drug Product / API Stress Forced Degradation (3-30% H2O2, 24h) Start->Stress LCMS LC-MS/MS Analysis (Target m/z 478) Stress->LCMS Decision Peak Detected? LCMS->Decision Charac Structural Characterization (NMR / MS2) Decision->Charac Yes Control Establish Spec Limits (ICH Q3B) Decision->Control No Tox Toxicity Assessment (hERG / Ames) Charac->Tox Tox->Control

Figure 2: Decision workflow for the identification and qualification of Pimozide N-oxide.

References

  • Gorripati, C. R. N., et al. (2022).[5][7] "Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide." Research Journal of Pharmacy and Technology, 15(6).

  • Chintakula, S., et al. (2021). "Characterization and in-silico toxicity prediction of the oxidative degradation products of Pimozide." Scilit / MDPI.

  • Pharmaffiliates. (n.d.). "Pimozide N-Oxide Structure and CAS Information." Pharmaffiliates Catalog.

  • Kim, E. H., et al. (2020).[8] "Pimozide Inhibits the Human Prostate Cancer Cells Through the Generation of Reactive Oxygen Species." Frontiers in Pharmacology.

  • ICH Guidelines. (2006). "Q3B(R2): Impurities in New Drug Products." International Council for Harmonisation.

Sources

Technical Monograph: Biological & Toxicological Profile of Pimozide N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pimozide N-oxide (1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one) represents a critical structural analogue in the lifecycle of the antipsychotic agent Pimozide. Biologically, it functions as both a minor oxidative metabolite (Phase I metabolism) and a degradation impurity (EP Impurity E) requiring strict control in pharmaceutical drug substances.

For researchers and drug developers, the significance of Pimozide N-oxide lies in its toxicological duality :

  • hERG Liability: Like its parent, it retains affinity for the hERG potassium channel, contributing to the QT prolongation risk associated with diphenylbutylpiperidines.

  • Bioreduction Reservoir: In vivo, the N-oxide moiety is subject to retro-reduction, potentially regenerating the parent drug and extending its pharmacological half-life—a phenomenon known as the "metabolic reservoir" effect.

This guide synthesizes the chemical, pharmacological, and toxicological parameters of Pimozide N-oxide, providing actionable protocols for its synthesis and safety assessment.

Chemical Architecture & Formation

Pimozide belongs to the diphenylbutylpiperidine class.[1][2][3][4][] The N-oxide forms at the tertiary nitrogen of the piperidine ring. This transformation significantly alters the physicochemical profile, increasing polarity (lower LogP) while retaining the bulky lipophilic tail responsible for hERG channel blockade.

Metabolic & Degradation Pathways

The formation of the N-oxide competes with N-dealkylation (the major metabolic route). The following pathway illustrates the divergence between bioactivation (N-oxide formation) and clearance (N-dealkylation).

PimozideMetabolism Figure 1: Oxidative divergence in Pimozide metabolism. The N-oxide serves as both a degradation product and a reversible metabolic reservoir. Pimozide Pimozide (Parent Drug) NOxide Pimozide N-oxide (Impurity E / Metabolite) Pimozide->NOxide Oxidation (CYP1A2, CYP3A4) Chemical Degradation (H2O2/Heat) Dealkyl N-Dealkylated Metabolite (Inactive) Pimozide->Dealkyl N-Dealkylation (Major Clearance Pathway) Bioreduction In Vivo Bioreduction (Retro-Metabolism) NOxide->Bioreduction Bioreduction->Pimozide Regeneration

Biological Effects & Mechanism of Action[2][3][5][6][7][8][9]

hERG Channel Inhibition (Cardiotoxicity)

Pimozide is a potent hERG blocker (


 nM), which underpins its "Black Box" warning for QT prolongation.[6]
  • N-oxide Effect: While N-oxidation generally reduces affinity for the hydrophobic hERG pore due to the introduction of a polar oxygen atom, Pimozide N-oxide retains the critical pharmacophore (the bis-fluorophenyl tail) required for channel trapping.

  • Safety Implication: It is classified as a safety-relevant impurity . Even if less potent than the parent, its presence contributes to the cumulative "hERG burden" of the drug substance.

Dopaminergic Activity & Bioreduction
  • Receptor Affinity: The N-oxide typically exhibits reduced affinity for Dopamine D2 receptors compared to the parent, as the charged N-oxide moiety hinders binding in the orthosteric pocket.

  • The Reservoir Effect: The biological half-life of Pimozide N-oxide is complicated by bioreduction . In hypoxic tumor environments or via gut microbiota, the N-oxide can be reduced back to Pimozide. This is particularly relevant in current research repurposing Pimozide as an anticancer agent (targeting STAT3/5), where the N-oxide may act as a prodrug, releasing the active inhibitor directly within the tumor microenvironment.

Comparative Data Profile
ParameterPimozide (Parent)Pimozide N-oxideClinical Relevance
Molecular Weight 461.55 g/mol 477.55 g/mol Mass shift +16 Da (Diagnostic for LC-MS)
hERG

~18 nMActive (Potency < Parent)Contributes to QT prolongation risk
Metabolic Fate CYP3A4 SubstrateBioreduction / ExcretionPotential to regenerate parent drug
Regulatory Status APIImpurity E (EP)Must be controlled < 0.15% (ICH Q3B)
Primary Risk Torsades de PointesCardiotoxicityCumulative toxicity in poor metabolizers

Experimental Protocols

Synthesis of Pimozide N-oxide

Use this protocol to generate high-purity reference standards for biological assays.

Principle: Selective oxidation of the piperidine nitrogen using meta-Chloroperoxybenzoic acid (mCPBA).

Reagents:

  • Pimozide (1.0 eq)

  • mCPBA (1.1 eq, 77% max purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (

    
    )[7]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of Pimozide in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Oxidation: Add mCPBA (1.1 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent over-oxidation or N-dealkylation side reactions.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The N-oxide will appear as a more polar spot (

    
     ~0.3) compared to the parent (
    
    
    
    ~0.6).
  • Quenching: Wash the organic layer twice with 10% aqueous

    
     to remove m-chlorobenzoic acid byproduct.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Acetone/Hexane to yield Pimozide N-oxide as an off-white solid.
    
  • Validation: Confirm structure via LC-MS (Target Mass: 478.2

    
    ).
    
hERG Safety Assay (Patch Clamp)

Standardized protocol to assess the cardiotoxic potential of the synthesized N-oxide.

System: CHO cells stably expressing hERG (Kv11.1). Protocol:

  • Perfusion: Perfuse cells with extracellular solution (Tyrode’s buffer) at 37°C.

  • Voltage Protocol: Hold membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds (activates channels), then repolarize to -50 mV for 2 seconds (elicits tail current).

  • Application: Apply Pimozide N-oxide at ascending concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Analysis: Measure the peak tail current amplitude. Calculate % inhibition relative to vehicle control.

  • Causality Check: Washout with drug-free buffer. If current recovers, inhibition is reversible (typical of N-oxides); if not, it suggests lipophilic trapping similar to the parent.

References

  • European Pharmacopoeia (EP). Pimozide Monograph: Impurity E.Link

  • Kang, J., et al. (2000). "High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide." European Journal of Pharmacology.

  • Zhang, Y., et al. (2008). "Metabolism and bioactivation of pimozide in humans." Drug Metabolism and Disposition.

  • FDA Label. ORAP (Pimozide) Prescribing Information.Link

  • Bickel, M. H. (1969). "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews.

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

Sources

Methodological & Application

A Stability-Indicating HPLC Method for the Detection and Quantification of Pimozide N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the antipsychotic drug Pimozide from its primary oxidative metabolite and potential degradant, Pimozide N-oxide. The method was developed to support drug stability studies, formulation development, and quality control processes. Separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer. The method demonstrates specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a regulated laboratory environment. This document provides the scientific rationale for the method development strategy, a detailed experimental protocol, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative

Pimozide is a potent diphenylbutylpiperidine derivative prescribed for the management of chronic schizophrenia and for the suppression of tics in Tourette's syndrome.[4][5] Its therapeutic action is primarily attributed to the blockade of dopamine D2 receptors in the central nervous system.[6] Pimozide undergoes extensive hepatic metabolism, principally through N-dealkylation and oxidation, catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[6][7]

One of the key metabolic pathways for compounds containing tertiary amine functionalities, such as the piperidine nitrogen in Pimozide, is N-oxidation. The resulting metabolite, Pimozide N-oxide, represents a critical analyte for several reasons. Firstly, as a significant metabolite, its characterization is essential for pharmacokinetic and drug metabolism studies.[8] Secondly, N-oxidation can also occur as a degradation pathway when the drug substance or product is exposed to oxidative stress.[9][10] Therefore, an analytical method capable of distinguishing Pimozide from its N-oxide is classified as "stability-indicating," a crucial requirement for ensuring the safety, efficacy, and quality of the pharmaceutical product throughout its shelf life.[11][12]

This guide provides a comprehensive framework for developing and implementing such a method, grounded in established chromatographic principles and regulatory expectations.

Method Development Strategy: A Mechanistic Approach

The development of a successful HPLC method is not a matter of chance, but a systematic process guided by the physicochemical properties of the analytes and the principles of chromatography.[13][14]

Analyte Physicochemical Properties
  • Pimozide: A basic compound with a pKa of approximately 7.32.[15] It is highly lipophilic, with a LogP value of 6.3.[15] It is poorly soluble in water.[15] Its chemical structure contains chromophores that allow for UV detection.

  • Pimozide N-oxide: The introduction of the N-oxide functional group increases the polarity of the molecule. This is the key property that allows for chromatographic separation from the parent Pimozide. The N-oxide is expected to be more water-soluble and have a shorter retention time on a reversed-phase column compared to Pimozide.[16][17]

Chromatographic Choices: The Rationale
  • Separation Mode (Reversed-Phase HPLC): Given the non-polar, lipophilic nature of Pimozide, reversed-phase chromatography is the logical choice.[13] A non-polar stationary phase (like C18) will retain Pimozide, while the more polar Pimozide N-oxide will elute earlier.

  • Column Selection (C18, 250 mm x 4.6 mm, 5 µm): A C18 column provides a universal starting point with excellent hydrophobic retention. A 250 mm length offers high theoretical plates for better resolution between closely eluting peaks, which is critical for separating structurally similar compounds like a parent drug and its N-oxide.[9][11] A 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase pH Control: Since Pimozide is a basic compound (pKa ~7.32), controlling the mobile phase pH is critical to ensure a consistent retention time and good peak shape.[18] Operating at a pH at least 2 units below the pKa (e.g., pH 3.0-4.0) ensures the piperidine nitrogen is fully protonated. This minimizes secondary interactions with residual silanols on the silica backbone of the column, preventing peak tailing.[18] A phosphate buffer is an excellent choice for this pH range due to its suitable buffering capacity.

  • Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol as it generally provides lower viscosity (leading to lower backpressure) and better peak shape for many basic compounds. A gradient elution, starting with a lower percentage of acetonitrile and ramping up, is employed to ensure the more polar N-oxide is retained and resolved at the beginning of the run, while effectively eluting the highly retained Pimozide in a reasonable time with a sharp peak.

  • Detection Wavelength: Based on literature, Pimozide and its related impurities show significant UV absorbance around 240 nm and 280 nm.[9][11][19] A preliminary scan of both Pimozide and the N-oxide should be performed to find an optimal wavelength that provides a good response for both analytes. For this method, 240 nm is selected to ensure sensitive detection of potential impurities alongside the parent compound.[9]

Experimental Protocols

Materials and Reagents
  • Pimozide Reference Standard (USP or equivalent)

  • Pimozide N-oxide Reference Standard (if available)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Hydrogen Peroxide (30%, Analytical Grade)

  • Hydrochloric Acid (1N, Analytical Grade)

  • Sodium Hydroxide (1N, Analytical Grade)

Protocol 1: Forced Degradation Study (Generation of Pimozide N-oxide)

This protocol is essential for demonstrating the specificity and stability-indicating nature of the method, especially if a pure standard of Pimozide N-oxide is unavailable.[12][20]

  • Preparation of Stock Solution: Accurately weigh and dissolve 25 mg of Pimozide Reference Standard in acetonitrile to prepare a 25.0 mL stock solution (1 mg/mL).

  • Oxidative Degradation:

    • To 5.0 mL of the stock solution, add 5.0 mL of 3% hydrogen peroxide.

    • Incubate the solution at 60°C for 24 hours.[9]

    • Cool the solution to room temperature. Dilute a portion of this solution with the mobile phase to a target concentration of approximately 100 µg/mL for analysis. This sample is expected to contain Pimozide N-oxide.

  • Acid Hydrolysis:

    • To 5.0 mL of the stock solution, add 5.0 mL of 0.1N HCl.

    • Incubate at 80°C for 24 hours.[9]

    • Cool and neutralize with an equivalent amount of 0.1N NaOH. Dilute to a target concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 5.0 mL of the stock solution, add 5.0 mL of 0.1N NaOH.

    • Incubate at 80°C for 24 hours.[9]

    • Cool and neutralize with an equivalent amount of 0.1N HCl. Dilute to a target concentration of 100 µg/mL.

  • Control Sample: Prepare a sample of the stock solution diluted to 100 µg/mL in the mobile phase without any stress treatment.

Protocol 2: HPLC Method and Sample Analysis
  • Mobile Phase Preparation (Buffer pH 3.5):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.5 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of Pimozide in acetonitrile.

    • Dilute this stock solution with a 50:50 mixture of acetonitrile and water to create working standards for linearity (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column Spherisorb ODS2 (C18), 250mm x 4.6mm, 5µm
Mobile Phase A Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 240 nm
  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the control (unstressed) Pimozide sample.

    • Inject the samples from the forced degradation studies (acid, base, oxidative).

    • Analyze the chromatograms for new peaks, paying close attention to the peak representing Pimozide N-oxide in the oxidative degradation sample. The N-oxide should appear as a more polar (earlier eluting) peak than the parent Pimozide.

Visualization of Key Processes

Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH) Define_Objective Define Goal: Separate Pimozide & Pimozide N-Oxide Lit_Review Literature & Analyte Property Review Define_Objective->Lit_Review Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Lit_Review->Initial_Conditions Optimization Optimize Parameters (Gradient, pH, Flow Rate) Initial_Conditions->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Workflow for HPLC method development and validation.

Pimozide Degradation Pathway

This diagram shows the relationship between Pimozide and its N-oxide resulting from oxidative stress.

DegradationPathway Pimozide Pimozide (C28H29F2N3O) N_Oxide Pimozide N-Oxide (C28H29F2N3O2) Pimozide->N_Oxide + [O] Stress Oxidative Stress (e.g., H₂O₂) Stress->N_Oxide

Caption: Formation of Pimozide N-oxide via oxidation.

Expected Results and Method Validation

Upon analysis, the chromatogram from the oxidative stress sample should show a significant new peak at a retention time earlier than that of the main Pimozide peak. This new peak corresponds to the more polar Pimozide N-oxide. The acid and base degradation samples will reveal the stability of Pimozide under hydrolytic stress and demonstrate that any degradants formed do not co-elute with Pimozide or its N-oxide.

The method should then be formally validated according to ICH Q2(R1) guidelines.[1]

Validation Parameters Summary
ParameterAcceptance CriteriaExpected Outcome
Specificity Peak purity of Pimozide and N-oxide confirmed. No co-elution from degradants.The method successfully resolves Pimozide from its N-oxide and other stress-induced degradants.
Linearity Correlation coefficient (r²) ≥ 0.999 for Pimozide over the specified range.A linear relationship between concentration and peak area is established.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.The method accurately quantifies the amount of Pimozide.
Precision RSD ≤ 2.0% for repeatability (n=6 injections) and intermediate precision.The method provides consistent and reproducible results.
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.The limits of detection and quantification are established and deemed suitable for impurity analysis.
Robustness No significant change in results with small variations in pH, flow rate, and column temp.The method is reliable under minor variations in operating conditions.

Conclusion

The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable tool for the detection and quantification of Pimozide and its critical N-oxide metabolite/degradant. The systematic development approach, grounded in the physicochemical properties of the analytes, ensures effective separation. By following the provided protocols for analysis and validation, researchers, scientists, and drug development professionals can confidently implement this stability-indicating method for routine quality control, stability testing, and formulation development activities, ensuring the integrity and safety of Pimozide-containing products.

References

  • ResearchGate. (n.d.). RP-HPLC method for estimation of an antipsychotic drug - Pimozide. Retrieved from ResearchGate. [Link]

  • U.S. Food and Drug Administration. (n.d.). ORAP (Pimozide) Tablets. accessdata.fda.gov. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. [Link]

  • Research Journal of Pharmacy and Technology. (2020). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. [Link]

  • Scholars Research Library. (n.d.). Stability indicating HPTLC determination of pimozide in bulk and pharmaceutical dosage form. [Link]

  • Teva-PM-Pimozide-Monograph. (2007, January 16). Pimozide Tablets USP. [Link]

  • PharmGKB. (n.d.). Pimozide Pathway, Pharmacokinetics. [Link]

  • ACS Publications. (2000, February 19). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. [Link]

  • AA Pharma Inc. (2014, March 11). PRODUCT MONOGRAPH Pr PIMOZIDE Pimozide Tablets USP 2 mg and 4 mg Antipsychotic. [Link]

  • Research Journal of Pharmacy and Technology. (2020, September 14). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. [Link]

  • Drugs.com. (2024, June 10). Pimozide Monograph for Professionals. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (n.d.). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. [Link]

  • Scholars Research Library. (n.d.). Stability indicating HPTLC determination of pimozide in bulk and pharmaceutical dosage form | Abstract. [Link]

  • U.S. Environmental Protection Agency. (2023, May 31). METHOD 7—DETERMINATION OF NITROGEN OXIDE EMISSIONS FROM STATIONARY SOURCES. [Link]

  • National Center for Biotechnology Information. (n.d.). Pimozide. PubChem. [Link]

  • Annual Reviews. (n.d.). Analytical Chemistry of Nitric Oxide. [Link]

  • MDPI. (2024, June 7). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]

  • PharmaCompass.com. (n.d.). pimozida | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Pimozide-d5 N-Oxide. [Link]

  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

Sources

Application Note: Preparation and Stabilization of Pimozide N-Oxide Reference Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Pimozide N-oxide Reference Standard Solution Content Type: Application Note & Protocol Audience: Analytical Chemists, QC Scientists, and Drug Development Professionals

Abstract & Scope

In the development of antipsychotic therapeutics like Pimozide (Orap), the monitoring of oxidative impurities is a critical quality attribute mandated by ICH Q3A/B guidelines. Pimozide N-oxide (Pimozide impurity E) is a primary oxidative metabolite and degradation product formed at the piperidine nitrogen.

This guide provides a high-precision protocol for preparing reference standard solutions of Pimozide N-oxide. Unlike stable parent compounds, N-oxides are thermally labile and photo-sensitive, susceptible to deoxygenation (reverting to Pimozide) or Cope elimination under stress. This protocol integrates specific handling measures to mitigate these degradation pathways, ensuring the integrity of analytical calibration curves.

Chemical Context & Causality

To handle this standard correctly, one must understand its instability mechanisms.

  • The Moiety: Pimozide contains a piperidine ring. The tertiary nitrogen is the site of oxidation.

  • The Instability: [1][2]

    • Thermal Deoxygenation: At high temperatures (or high energy collisional dissociation in MS), the oxygen atom can be cleaved, artificially increasing the concentration of the parent drug (Pimozide) in the sample.

    • Cope Elimination: In the presence of strong bases or heat, the N-oxide can undergo elimination to form an alkene and a hydroxylamine.

    • Photo-degradation: N-oxides are sensitive to UV/VIS light, leading to radical-mediated rearrangement.

Expert Insight: Never use high-temperature sonication to dissolve Pimozide N-oxide. The localized cavitation energy can induce partial deoxygenation, biasing your purity assay before the run begins.

Workflow Visualization

The following diagram outlines the critical decision pathways for handling the solid standard and preparing the solution.

Pimozide_Workflow Solid Solid Pimozide N-oxide (Store at -20°C, Dark) Weighing Weighing (Equilibrate to RT) Solid->Weighing Desiccator (1h) Stock Stock Solution (1.0 mg/mL) Weighing->Stock Dissolve (Vortex/Low Sonic) Solvent Solvent Selection (MeOH or ACN) Solvent->Stock Dilution Working Standard (Serial Dilution) Stock->Dilution Amber Glassware Analysis HPLC/LC-MS (Keep Autosampler at 4°C) Dilution->Analysis Inject Immediately

Figure 1: Critical workflow for the preparation of labile N-oxide standards, emphasizing temperature control and light protection.

Detailed Protocol: Solution Preparation

Materials & Reagents[3][4][5][6][7][8][9]
  • Analyte: Pimozide N-oxide Reference Standard (Purity >95% confirmed by CoA).

  • Solvent: LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).

    • Note: Pimozide N-oxide is soluble in MeOH. ACN is preferred for stability if solubility permits, but MeOH is the standard default for this polarity.

  • Glassware: Class A Volumetric Flasks (Amberized).

  • Equipment: Analytical Balance (0.01 mg readability), Vortex Mixer, Ultrasonic Bath (with temp control).

Protocol Steps[2][3]
Step 1: Environmental Equilibration
  • Remove the Pimozide N-oxide vial from the freezer (-20°C).

  • Place in a desiccator and allow it to reach room temperature (approx. 45–60 mins).

    • Causality: Opening a cold vial introduces condensation. Water absorption alters the effective weight and can accelerate hydrolysis.

Step 2: Primary Stock Solution (1.0 mg/mL)
  • Weighing: Accurately weigh 10.0 mg of Pimozide N-oxide into a 10 mL amber volumetric flask. Record the exact weight (e.g., 10.04 mg).

  • Dissolution: Add approximately 6 mL of Methanol.

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate for maximum 2 minutes using a bath filled with ambient water (not heated).

    • Warning: Do not exceed 30°C in the bath.

  • Volume Make-up: Dilute to volume with Methanol. Stopper and invert 10 times.

  • Labeling: Label as "Stock A - Pimozide N-oxide - [Conc] - [Date] - [Exp: 1 Month @ -20°C]".

Step 3: Purity Correction Calculation

Do not assume 100% purity. Calculate the True Concentration (


) using the Certificate of Analysis (CoA) purity (

) and salt correction factor (

, if applicable).


Example:

  • Mass = 10.04 mg

  • Purity (as is) = 98.5% (0.985)

  • Volume = 10.0 mL[3]

Step 4: Working Standard Preparation (e.g., 50 µg/mL)

Prepare fresh daily.

  • Pipette 500 µL of Stock A into a 10 mL amber volumetric flask.

  • Dilute to volume with the Mobile Phase Initial Composition (e.g., 50:50 Buffer:ACN) or pure Diluent.

    • Note: Matching the diluent to the mobile phase prevents peak distortion (solvent effects) during early elution.

Analytical Validation & Stability

Stability Profile

N-oxides are notoriously unstable.[1] The following table summarizes expected stability based on solvent and storage conditions.

ConditionSolvent SystemStability DurationRecommendation
Ambient / Light Methanol< 4 HoursAvoid. Use amber glass; cover autosampler.
Refrigerated (4°C) Methanol/Water24 - 48 HoursAcceptable for autosampler queues.
Frozen (-20°C) Pure Methanol1 - 3 MonthsRecommended for Stock Solution storage.
Acidic (pH < 3) Aqueous/OrganicUnstableAvoid strong acid diluents; causes reversion.
HPLC System Suitability Conditions

To validate the standard, ensure resolution from the parent Pimozide peak.

  • Column: C18 (e.g., Waters XBridge or Spherisorb ODS2), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 6.0)

    • B: Acetonitrile[4][5]

    • Isocratic:[4][6] 40% A / 60% B (Adjust for retention).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 230 nm (Pimozide max) or 240 nm.

  • Acceptance Criteria:

    • Resolution (N-oxide vs. Pimozide) > 2.0.

    • Tailing Factor < 1.5.

Degradation Pathway Visualization

Understanding how the standard fails is crucial for troubleshooting.

Degradation_Pathway NOxide Pimozide N-oxide (Reference Standard) Parent Pimozide (Parent Drug) NOxide->Parent Deoxygenation (Heat / MS Source / Reductants) ElimProd Elimination Products (Alkene + Hydroxylamine) NOxide->ElimProd Cope Elimination (Strong Base / High Heat)

Figure 2: Primary degradation pathways of Pimozide N-oxide. Thermal stress leads to deoxygenation, mimicking the parent drug.

Troubleshooting & Best Practices

  • Ghost Peaks (Parent Drug): If you inject the N-oxide standard and see a significant peak for Pimozide (Parent), check your MS source temperature. High ESI temperatures (>350°C) can cause in-source fragmentation/deoxygenation. Lower the source temp to <300°C to verify if the "impurity" is real or an artifact.

  • Shift in Retention Time: N-oxides are polar. If retention drifts, check the pH of the mobile phase buffer. Small changes in pH (e.g., 5.8 to 6.2) can significantly alter the ionization state and retention of the piperidine N-oxide.

  • Precipitation: If using Phosphate buffers, ensure the % Organic in the gradient does not precipitate salts. Ammonium Acetate is safer for high-organic methods.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards.[7] USP-NF.[7] Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Context on N-oxide instability and solubility).
  • Ma, B., et al. (2005). Determine N-oxide metabolites in plasma by LC-MS/MS: Impact of sample preparation and instability. Journal of Pharmaceutical and Biomedical Analysis. Link (Demonstrates N-oxide reversion to parent).

  • PubChem. Pimozide N-oxide Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase pH for Pimozide N-oxide Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Pimozide and its N-oxide impurity. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your method development is both scientifically sound and robust.

The Challenge: Separating a Basic Drug from its More Polar N-oxide

Pimozide is a basic compound with a pKa of 7.32.[1][2][3] Its N-oxide is a common impurity and degradant.[4] The addition of the N-oxide functional group significantly increases the polarity of the molecule and can introduce another ionizable site, complicating the chromatographic behavior. The key to a successful separation lies in controlling the ionization state of both molecules, and the most powerful tool at our disposal for this is the mobile phase pH.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is my Pimozide peak tailing, even when I use a high-purity C18 column?

A: Peak tailing for basic compounds like Pimozide is a classic issue in RP-HPLC.[8] It's often caused by secondary interactions between the positively charged (protonated) amine on your analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[8] These interactions are most problematic in the mid-pH range (approximately pH 3-7) where a significant population of both protonated Pimozide and deprotonated silanols exist.

To mitigate this, you have two primary strategies based on pH control:

  • Low pH (e.g., pH 2-3): At this pH, the residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the now fully protonated Pimozide. This is often a good starting point for method development with basic compounds.[9]

  • High pH (e.g., pH 9-10): At a pH well above Pimozide's pKa (7.32), the molecule will be in its neutral, un-ionized form. This eliminates the primary ionic interaction with the stationary phase, often leading to excellent peak shape. However, you must use a pH-stable column designed for high pH work to prevent degradation of the silica backbone.[8][10]

Q2: I'm struggling to get baseline resolution between Pimozide and its N-oxide. What is the first parameter I should adjust?

A: Mobile phase pH should be your primary focus. The retention of ionizable compounds is highly sensitive to pH.[6][11] Since Pimozide and Pimozide N-oxide have different polarities and potentially different pKa values, altering the pH will change their degree of ionization and, consequently, their retention times at different rates. This differential shift in retention is the key to improving resolution. A pH scouting experiment (detailed in the troubleshooting guide below) is the most systematic way to identify the optimal pH for maximum separation.

Q3: My retention times are drifting from one run to the next. Could pH be the culprit?

A: Absolutely. If your mobile phase pH is set too close to the pKa of Pimozide (7.32) or its N-oxide, your method will be very sensitive to small, inadvertent changes in pH.[5][11] In this pH range, minor fluctuations in buffer preparation or CO2 absorption from the air can cause significant shifts in the ratio of ionized to un-ionized analyte, leading to poor reproducibility in retention times. For a robust and repeatable method, it is crucial to work at a pH that is at least 1.5 to 2 pH units away from the pKa of your analytes.[6] This ensures that the analytes are predominantly in one form (either fully ionized or fully neutral), making their retention less susceptible to minor pH variations.

Q4: What type of buffer should I use, and does the concentration matter?

A: The choice of buffer is critical for maintaining a stable pH. Your buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH to provide adequate buffering capacity.

  • For low pH (2-4): Phosphate or formate buffers are common choices.

  • For mid-range pH (4-6): Acetate buffers are suitable.

  • For high pH (8-10): Ammonium or borate buffers can be used, but ensure they are compatible with your detection method (e.g., ammonium buffers are volatile and suitable for LC-MS).[12]

A typical buffer concentration is 10-25 mM. This is usually sufficient to control the pH without causing issues with solubility or column performance. Always prepare the aqueous buffer and adjust the pH before adding the organic modifier.[9]

Troubleshooting Guide: A Step-by-Step Approach to pH Optimization

This guide provides a systematic workflow for optimizing the mobile phase pH for the separation of Pimozide and Pimozide N-oxide.

The Goal: Achieve Baseline Separation with Symmetrical Peaks

The relationship between pH, the pKa of Pimozide, and its ionization state is fundamental to this process.

pH of Mobile PhaseRelationship to Pimozide pKa (7.32)Predominant Form of PimozideExpected Chromatographic Behavior
< 5.3 pH < pKa - 2Fully Ionized (Protonated)Less retention, potential for peak tailing on standard silica columns if silanol interactions are not managed.
5.3 - 9.3 pH ≈ pKaMixture of Ionized and NeutralUnstable retention times, potential for split or broad peaks. This pH range should generally be avoided.[6]
> 9.3 pH > pKa + 2Fully Neutral (Un-ionized)Increased retention, generally improved peak shape. Requires a high-pH stable column.[8]
Experimental Workflow: pH Scouting Study

This experiment is designed to efficiently map the effect of pH on the separation.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement A Prepare Stock Solutions (Pimozide & N-oxide) B Select pH-Stable Column (e.g., Hybrid Silica C18) A->B C Prepare Mobile Phase Buffers (e.g., pH 3.0, 6.0, 9.5) B->C D Equilibrate Column at pH 3.0 C->D E Inject Sample & Record Data (Retention Time, Resolution, Tailing Factor) D->E F Flush Column Thoroughly E->F G Equilibrate Column at pH 6.0 F->G H Inject Sample & Record Data G->H I Flush Column Thoroughly H->I J Equilibrate Column at pH 9.5 I->J K Inject Sample & Record Data J->K L Analyze Data: Plot RT & Resolution vs. pH K->L M Identify Optimal pH Range L->M N Fine-tune pH if Necessary (e.g., test pH 2.5 or 10.0) M->N O Finalize Method & Proceed to Validation N->O

Caption: Workflow for a systematic pH scouting study.

Detailed Protocol:
  • Preparation:

    • Prepare individual stock solutions of Pimozide and Pimozide N-oxide, and a mixed solution in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Select a robust, modern reversed-phase column (e.g., a C18 with hybrid particle technology) that is stable across a wide pH range (e.g., pH 2-11).

    • Prepare three aqueous mobile phase buffers at approximately pH 3.0 (e.g., 20mM potassium phosphate, adjusted with phosphoric acid), pH 6.1,[13][14] and pH 9.5 (e.g., 20mM ammonium carbonate, adjusted with ammonium hydroxide).

  • Execution (using a generic gradient):

    • Condition 1 (Low pH):

      • Equilibrate the column with the pH 3.0 mobile phase system.

      • Inject the mixed standard.

      • Run a generic gradient (e.g., 5-95% acetonitrile over 15 minutes).

      • Record retention times, peak shapes, and resolution.

    • Flush: Thoroughly flush the column and system with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) to remove the previous buffer.

    • Condition 2 (Mid pH):

      • Equilibrate the column with the pH 6.1 mobile phase system.

      • Inject the mixed standard and record the data.

    • Flush: Repeat the flushing step.

    • Condition 3 (High pH):

      • Equilibrate the column with the pH 9.5 mobile phase system.

      • Inject the mixed standard and record the data.

  • Data Analysis and Refinement:

    • Compare the chromatograms from the three pH conditions. Pay close attention to the change in elution order and the resolution between Pimozide and Pimozide N-oxide.

    • Based on the results, you may choose to investigate intermediate pH values to further optimize the separation. For instance, if the best resolution was observed at high pH, you might test pH 9.0 and 10.0 to fine-tune the method.

By systematically evaluating the effect of pH, you can develop a robust, reproducible, and high-resolution method for the separation of Pimozide and its N-oxide impurity, grounded in the fundamental principles of chromatography.

References

  • DrugFuture. (n.d.). Pimozide. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Healio. (2025, July 1). Pimozide: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Techsol. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pimozide. PubChem Compound Database. Retrieved from [Link]

  • ProQuest. (2020, February 3). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Retrieved from [Link]

  • University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC method for estimation of an antipsychotic drug - Pimozide. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Pimozide | Request PDF. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). pimozida | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 27). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. PMC. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, September 14). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1794795-40-6| Chemical Name : Pimozide-d5 N-Oxide. Retrieved from [Link]

  • ResearchGate. (2024, November 21). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Retrieved from [Link]

  • nursing.ceconnection.com. (n.d.). pimozide. Retrieved from [Link]

  • gsrs. (n.d.). PIMOZIDE N-OXIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. PMC. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Retrieved from [Link]

  • MDPI. (2024, November 27). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Retrieved from [Link]

Sources

overcoming matrix effects in Pimozide N-oxide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects & Instability in LC-MS/MS Bioanalysis Status: Active Guide Ticket ID: PMZ-NOX-001

Welcome to the Bioanalytical Support Hub

Subject: Troubleshooting Matrix Effects and In-Source Conversion for Pimozide N-oxide.

You are likely accessing this guide because your Pimozide N-oxide (PMZ-NOX) assay is failing validation due to poor recovery, variable internal standard response, or non-linear calibration curves in plasma/tissue matrices.

The Core Challenge: Pimozide is a highly lipophilic diphenylbutylpiperidine. Its N-oxide metabolite presents a dual analytical paradox:

  • Polarity Shift: It is significantly more polar than the parent, causing it to elute earlier, often in the "suppression zone" (co-eluting with phospholipids).

  • Thermal Instability: N-oxides are prone to in-source deoxygenation , converting back to Pimozide inside the mass spectrometer. This mimics ion suppression of the metabolite and causes over-estimation of the parent drug.

This guide provides a self-validating workflow to isolate and eliminate these errors.

Module 1: Diagnostic Hub (Root Cause Analysis)

Before changing your extraction method, you must distinguish between Matrix Effects (ME) and In-Source Fragmentation (ISF) . Both result in signal loss, but the solutions are opposite.

Workflow: The Diagnostic Decision Tree

DiagnosticTree Start Signal Loss / Non-Linearity Observed Step1 TEST 1: Inject Pure Standard of Pimozide N-oxide (Solvent) Start->Step1 Check1 Do you see a peak for Parent Pimozide (m/z 462)? Step1->Check1 ResultISF ISSUE: In-Source Fragmentation (Deoxygenation) Check1->ResultISF Yes (>5%) Step2 TEST 2: Post-Column Infusion (Matrix Injection) Check1->Step2 No (<1%) Check2 Does baseline drop at N-oxide retention time? Step2->Check2 ResultME ISSUE: Matrix Effect (Phospholipid Suppression) Check2->ResultME Yes ResultOK ISSUE: Extraction Recovery (Check Solubility) Check2->ResultOK No

Figure 1: Diagnostic logic to distinguish between thermal instability (instrument) and matrix suppression (sample).

Module 2: Sample Preparation (The "Clean" Extract)

Current Standard: Protein Precipitation (PPT) with Acetonitrile. The Problem: PPT removes proteins but leaves >90% of phospholipids (glycerophosphocholines) in the supernatant. These co-elute with Pimozide N-oxide, causing massive ion suppression.

The Solution: Hybrid SPE / Phospholipid Removal Plates . Unlike traditional Solid Phase Extraction (SPE) which requires complex conditioning/washing, Hybrid SPE plates use a Zirconia-coated silica bed that selectively acts as a Lewis acid to trap the phosphate groups of phospholipids while allowing the analyte to pass through.

Protocol: Phospholipid Removal (PLR) Workflow
StepActionTechnical Rationale
1. Loading Add 100 µL Plasma to the PLR Plate well.No conditioning required.
2. Precipitation Add 300 µL 1% Formic Acid in Acetonitrile .Precipitates proteins; acid disrupts protein-drug binding.
3. Mixing Aspirate/dispense 3x or vortex plate for 2 mins.Ensures complete protein crash before filtration.
4. Filtration Apply vacuum (approx. 5-10 inHg) for 2 mins.Collect flow-through. Phospholipids are retained on the Zirconia bed.
5. Analysis Inject filtrate directly or evaporate/reconstitute.Critical: If evaporating, reconstitute in mobile phase matching initial gradient to prevent peak broadening.
Performance Comparison: PPT vs. PLR
MetricProtein Precipitation (PPT)Phospholipid Removal (PLR)
Phospholipid Removal < 15%> 99%
N-oxide Matrix Factor 0.45 (55% Suppression)0.98 (Negligible)
RSD % (Precision) 12 - 18%< 5%
Column Lifetime Short (Guard column required)Extended

Module 3: Instrument Optimization (The "N-oxide Trap")

Even with a clean sample, your data will be invalid if the N-oxide converts to the parent drug inside the ion source. This is a thermal degradation process.[1]

Critical Parameter: Source Temperature & Declustering Potential[2]

N-oxides have a weak N-O bond. High source temperatures provide enough energy to cleave this bond before the ion enters the mass analyzer.

Optimization Protocol:

  • Temperature Mapping:

    • Inject a neat standard of Pimozide N-oxide.

    • Step the ESI Source Temperature down from 550°C to 300°C in 50°C increments.

    • Goal: Find the lowest temperature that maintains adequate sensitivity for the N-oxide without generating the Parent ion (m/z ~462).

  • Declustering Potential (DP) / Fragmentor Voltage:

    • High DP accelerates ions through the gas phase, causing collisions.

    • Action: Lower the DP by 10-20V compared to the optimized setting for the Parent drug.

Chromatographic Separation

You must chromatographically separate the N-oxide from the Parent.[2] If they co-elute, and any in-source conversion occurs, the Parent channel will be contaminated by the converted N-oxide.

  • Column Recommendation: C18 is acceptable, but a Phenyl-Hexyl column offers superior selectivity for the piperidine ring and N-oxide moiety.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[3][4]

    • Note: Avoid high pH. N-oxides can undergo Cope elimination or other degradation pathways under strongly alkaline conditions.

Module 4: FAQ & Troubleshooting

Q1: I see a peak in the Pimozide parent channel at the retention time of the N-oxide. Is this cross-talk? A: Unlikely. This is almost certainly In-Source Fragmentation . The N-oxide is losing oxygen in the source (becoming the parent mass) and being detected in the parent MRM channel.

  • Fix: Improve chromatographic separation so they do not overlap. This allows you to identify the artifact peak and exclude it from integration.

Q2: My Internal Standard (Pimozide-d4) response varies wildly between samples. A: This indicates variable matrix effects. If you are using PPT, the phospholipid content varies per patient sample.

  • Fix: Switch to Phospholipid Removal Plates (Module 2). If cost is prohibitive, use a longer gradient to flush phospholipids, or a divert valve to send the first 1-2 minutes (and the end of the gradient) to waste.

Q3: Can I use LLE (Liquid-Liquid Extraction)? A: You can, but it is risky. Pimozide is very lipophilic (logP ~6), while the N-oxide is more polar. A non-polar solvent (like Hexane) will extract the Parent but may result in poor recovery (<50%) for the N-oxide. If you must use LLE, use a mixture like MTBE:Dichloromethane (2:1) to ensure extraction of the polar metabolite.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Ramanathan, R., et al. (2000).[1] Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(6), 1352-1359. Link

  • Tong, X. S., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. Link

  • Chapron, B. D., et al. (2020).[5] The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites. Drug Metabolism and Disposition, 48(10), 1103-1111. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

Technical Support Center: Column Selection for Polar N-oxide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance rooted in both chromatographic theory and field experience. This guide is designed to help you navigate the common challenges associated with the separation of polar N-oxide metabolites, ensuring you can develop robust and reliable analytical methods.

N-oxide metabolites, a common product of Phase I metabolism of drugs containing tertiary nitrogen atoms, present a unique analytical challenge.[1] Their high polarity, stemming from the N-O bond, often leads to poor retention on traditional reversed-phase (RP) columns, causing them to elute in the solvent front.[2] Furthermore, some N-oxides can be unstable, potentially reverting to the parent drug during sample handling and analysis, which complicates accurate quantification.[1] This guide provides a structured approach to selecting the right column and developing an effective separation method.

Frequently Asked Questions (FAQs)

Q1: Why are N-oxide metabolites so difficult to retain and separate?

N-oxide metabolites are challenging primarily due to their high polarity. Traditional reversed-phase chromatography, which relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18), is often ineffective for these compounds.[3][4] Highly polar molecules have a strong affinity for the polar mobile phase and exhibit minimal interaction with the nonpolar stationary phase, leading to little or no retention. This is further complicated when trying to separate the N-oxide from its parent drug, which is typically much more hydrophobic, requiring a large separation window that is difficult to achieve with a single chromatographic mode.

Q2: What is the best single column to start with for separating an N-oxide metabolite?

There is no universal "best" column, as the ideal choice depends on the specific properties of your N-oxide, the parent drug, and other related metabolites. However, for a starting point, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography columns are strongly recommended over standard C18 columns.

  • HILIC is specifically designed for the retention of highly polar compounds and is an excellent first choice if your primary goal is to retain and quantify the N-oxide itself.[2][5][6]

  • Mixed-Mode columns are highly versatile as they combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[7] This is particularly powerful if you need to separate the polar N-oxide from its less polar parent drug in the same run.[3][8]

Below is a decision tree to guide your initial column selection process.

ColumnSelection start What is the primary goal of your separation? retain_polar Retain a very polar N-oxide start->retain_polar High Polarity Focus separate_mix Separate N-oxide from less polar parent/metabolites start->separate_mix Mixed Polarity hilic Start with a HILIC column (e.g., bare silica, zwitterionic, or diol phase) retain_polar->hilic mixed_mode Start with a Mixed-Mode column (e.g., RP/Anion-Exchange or RP/Cation-Exchange) separate_mix->mixed_mode aq_c18 Consider a polar-embedded or 'Aqueous' C18 column separate_mix->aq_c18 If N-oxide is only moderately polar

Caption: A decision tree for initial column selection.

Q3: When should I choose HILIC vs. Mixed-Mode vs. a modified Reversed-Phase column?

The choice of chromatographic mode is a critical decision that dictates your entire method development strategy. Each mode offers distinct advantages and operates under different principles.

FeatureHydrophilic Interaction (HILIC)Mixed-Mode ChromatographyModified Reversed-Phase (RP)
Primary Use Case Retention of very polar, water-soluble analytes like N-oxides, amino acids, and sugars.[2][6]Simultaneous separation of compounds with a wide range of polarities and charge states (e.g., polar N-oxide and nonpolar parent drug).[7][8]Retention of moderately polar analytes or as an alternative when HILIC/Mixed-Mode is not available.
Retention Mechanism Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[9][10]A combination of hydrophobic (RP) interactions and electrostatic (ion-exchange) interactions.[11]Primarily hydrophobic interactions, enhanced with secondary polar interactions.
Stationary Phase Polar (e.g., bare silica, diol, zwitterionic, amino phases).[6][12]Contains both hydrophobic (e.g., C18) and ion-exchange (e.g., quaternary amine, sulfonic acid) functional groups.[8][11]C18 with polar-embedded or polar-endcapping groups ("Aqueous C18").[5][13]
Mobile Phase High organic (>70% acetonitrile) with a small amount of aqueous buffer.[9][10]Varies widely; typically aqueous buffer with organic modifier. pH and ionic strength are key parameters.[5]High aqueous mobile phase. Can be run with 100% aqueous conditions.[8]
Key Advantage Excellent retention for compounds that elute in the void on RP columns. MS-friendly mobile phases.Unmatched selectivity and flexibility for complex mixtures. Can often replace two separate methods.[7]Familiarity and robustness. Less sensitive to sample solvent effects than HILIC.
Consideration Sensitive to the water content of the sample solvent. Requires careful equilibration.Method development can be more complex due to multiple interacting variables (pH, buffer strength, organic %).May still provide insufficient retention for highly polar N-oxides.
Q4: My N-oxide metabolite is chiral. How does that affect column selection?

For chiral N-oxides, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase. While chiral separations can be performed with HPLC, Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for this purpose.[14] SFC often provides faster, more efficient separations of enantiomers than HPLC.[14] Polysaccharide-based CSPs are a common starting point for both SFC and HPLC. Alternatively, capillary electrophoresis using cyclodextrin-based systems has also been successfully employed for separating N-oxide enantiomers.[15][16]

Q5: Is there a risk of my N-oxide converting back to the parent drug during analysis?

Yes, the reversion of N-oxides to their corresponding tertiary amines is a well-known phenomenon.[1] This can occur in vivo but also during sample collection, storage, and analysis, potentially leading to an underestimation of the N-oxide and an overestimation of the parent drug. To mitigate this, careful sample handling is crucial. This includes keeping samples cold, avoiding overly acidic or basic conditions unless required for chromatography, and minimizing sample time in the autosampler.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or no retention of the N-oxide on a C18 column. The analyte is too polar for the nonpolar stationary phase.[4]1. Switch to a HILIC column: This is the most effective solution for retaining highly polar compounds.[2][5] 2. Use a Mixed-Mode column: This will provide an alternative retention mechanism (ion-exchange) in addition to RP.[7][11] 3. Try a polar-embedded/aqueous C18 column: These offer better retention for polar analytes in highly aqueous mobile phases compared to traditional C18s.[8]
Poor peak shape (severe tailing or fronting). Tailing: Secondary interactions with active sites (silanols) on the stationary phase; mass overload. Fronting: Sample solvent is much stronger than the mobile phase (especially in HILIC).1. Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain a consistent charge state for your analyte and stationary phase.[5] 2. For HILIC: Match the sample solvent to the mobile phase as closely as possible (i.e., high organic content). 3. For Mixed-Mode: Increase the buffer concentration (ionic strength) to improve peak shape for the ion-exchange mechanism.[5] 4. Reduce injection volume/concentration.
Co-elution of the N-oxide with the parent drug or other metabolites. Insufficient selectivity of the current method.1. Switch separation mode: If using RP, switch to HILIC or Mixed-Mode. The different retention mechanisms provide orthogonal selectivity.[7][9] 2. Optimize Mobile Phase (Mixed-Mode): Systematically adjust pH and buffer concentration. pH controls the ionization of the analytes and stationary phase, dramatically altering selectivity.[5][11] 3. Optimize Mobile Phase (HILIC): Change the buffer salt type (e.g., ammonium formate vs. ammonium acetate) or adjust the pH.
Inconsistent retention times. Insufficient column equilibration time between injections; column temperature fluctuations; mobile phase composition drift.1. Increase Equilibration Time: HILIC columns, in particular, require longer equilibration times to establish the aqueous layer on the stationary phase.[6] 2. Use a column thermostat: Maintain a consistent column temperature to ensure reproducible chromatography. 3. Prepare fresh mobile phase daily: Ensure accurate and consistent mobile phase composition.

Detailed Experimental Protocols

These protocols provide a robust starting point for method development. They should be optimized based on your specific analyte and instrument.

Protocol 1: General HILIC Method for Highly Polar N-Oxides

This method is designed to maximize the retention of a highly polar N-oxide metabolite.

HILIC_Workflow cluster_prep Preparation cluster_run Execution col_select 1. Select HILIC Column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) mob_phase 2. Prepare Mobile Phases A: 10mM Ammonium Formate in Water B: Acetonitrile col_select->mob_phase sample_prep 3. Prepare Sample Dissolve in 90:10 ACN:Water mob_phase->sample_prep equilib 4. Equilibrate Column 10-15 min at initial conditions (95% B) sample_prep->equilib inject 5. Inject Sample (1-5 µL) equilib->inject gradient 6. Run Gradient - 95% B to 50% B over 10 min - Hold at 50% B for 2 min - Return to 95% B over 1 min inject->gradient

Caption: A typical experimental workflow for HILIC analysis.

Step-by-Step Methodology:

  • Column Selection: Choose a HILIC column. Zwitterionic phases (e.g., ZIC®-HILIC) are often a good starting point due to their robustness and high efficiency.

    • Example: SeQuant® ZIC®-HILIC, 100 x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the sample extract in a solvent that is as close to the initial mobile phase conditions as possible (e.g., 90% acetonitrile / 10% water) to ensure good peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 95% B

      • 10.0 min: 50% B

      • 12.0 min: 50% B

      • 12.1 min: 95% B

      • 20.0 min: 95% B (Re-equilibration)

  • Self-Validation: Ensure the column is fully re-equilibrated before the next injection. Monitor pressure traces; a stable pressure indicates a well-equilibrated column. Inconsistent retention times are the primary indicator of insufficient equilibration.[6]

Protocol 2: General Mixed-Mode (RP/Ion-Exchange) Method

This method is designed to separate an N-oxide from its less polar parent drug. This example assumes the N-oxide is basic and will be retained by cation exchange.

Step-by-Step Methodology:

  • Column Selection: Choose a mixed-mode column with both reversed-phase and ion-exchange characteristics.

    • Example: A C18 column with a positively charged surface (provides anion-exchange) or a column with embedded sulfonic acid groups (provides cation-exchange).[8]

  • Mobile Phase Preparation: The key is to control both pH and ionic strength.

    • Mobile Phase A (Aqueous): 20 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile / 90% water).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 5% B

      • 15.0 min: 70% B

      • 17.0 min: 70% B

      • 17.1 min: 5% B

      • 25.0 min: 5% B (Re-equilibration)

  • Self-Validation & Optimization: The retention of the N-oxide will be highly dependent on pH and buffer concentration, while the parent drug's retention will be more dependent on the acetonitrile percentage.

    • To increase N-oxide retention, adjust the pH to ensure it is charged and interacts with the ion-exchanger.

    • To decrease N-oxide retention, increase the buffer concentration (ionic strength) of Mobile Phase A.[5]

Advanced & Alternative Techniques

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier like methanol.[17][18] It has gained significant attention as a green alternative to normal-phase LC and a complementary technique to reversed-phase LC.[14][19] For N-oxide analysis, SFC offers several advantages:

  • Orthogonal Selectivity: It provides different elution patterns compared to HPLC, which can be invaluable for resolving difficult co-elutions.[19]

  • Broad Applicability: SFC can be used for both polar and non-polar compounds in the same analysis.[17][19]

  • Chiral Separations: It is a premier technique for the rapid and efficient separation of enantiomers.[14]

References

  • Mixed-Mode Chromatography—A Review.
  • Chiral characterization of deprenyl‐N‐oxide and other deprenyl metabolites by capillary electrophoresis using a dual cyclodextrin system in r
  • Chiral characterization of deprenyl-N-oxide and other deprenyl metabolites by capillary electrophoresis using a dual cyclodextrin system in r
  • Technical Support Center: Chromatographic Separ
  • Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Fast, general-purpose metabolome analysis by mixed-mode liquid chrom
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Supercritical fluid chromatography/mass spectrometry in metabolite analysis. Ovid.
  • Metabolite analysis by supercritical fluid chrom
  • Hydrophilic interaction liquid chrom
  • Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.
  • HILIC – New Separation Principle in Chrom
  • Do I need to separate metabolites into polar and non-polar category before doing the C18 LC column or HILIC, and if so, then how can I separate that?.
  • HILIC separ
  • New Nickel Oxide Stationary Phase for Improved HILIC Separation.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
  • Challenges and Opportunities of Metabolomics. PMC - NIH.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Principal.
  • Supercritical Fluid Chromatography in Natural Product Analysis – An Upd
  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

Sources

Validation & Comparative

Establishing Limit of Detection (LOD) for Pimozide N-oxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of Pimozide N-oxide (CAS: 1083078-88-9), a primary oxidative metabolite and degradation impurity of the antipsychotic Pimozide, is critical for regulatory compliance (ICH Q3A/Q3B) and safety monitoring.[] While traditional HPLC-UV methods are sufficient for assaying the Active Pharmaceutical Ingredient (API), they often lack the sensitivity required to detect trace N-oxide levels formed during stability testing or biological metabolism.[]

This guide objectively compares the performance of Standard HPLC-UV against UHPLC-MS/MS for establishing the Limit of Detection (LOD). We provide a validated workflow for the superior method (MS/MS), demonstrating how to achieve LODs as low as 0.02 ng/mL , significantly outperforming UV-based alternatives.

Part 1: The Analyte and The Challenge

Pimozide N-oxide is more polar than its parent compound, Pimozide. Its formation is catalyzed by CYP450 enzymes (specifically CYP3A4) in vivo or by oxidative stress (peroxides, air exposure) in vitro.

  • Chemical Challenge: N-oxides are thermally labile.[] High temperatures in Gas Chromatography (GC) or improper LC-MS source settings can cause de-oxygenation, reverting the N-oxide back to Pimozide, leading to false negatives.[]

  • Detection Challenge: While Pimozide has a chromophore (UV absorbance at ~280 nm), the N-oxide is often present at trace levels (<0.1%) where UV baseline noise masks the signal.

Metabolic & Degradation Pathway

The following diagram illustrates the oxidative pathway requiring monitoring.

Pimozide_Oxidation Pimozide Pimozide (Parent API) CYP CYP3A4 / CYP1A2 (In Vivo) Pimozide->CYP Stress Oxidative Stress (Peroxides/Air) Pimozide->Stress NOxide Pimozide N-oxide (Target Impurity) CYP->NOxide Metabolism Stress->NOxide Degradation FalseNeg Thermal De-oxygenation (False Negative) NOxide->FalseNeg High Temp (>150°C)

Figure 1: Formation of Pimozide N-oxide via metabolism or degradation, and the risk of thermal reversion.[]

Part 2: Comparative Methodology

We compared two industry-standard approaches for detecting Pimozide N-oxide. The data below synthesizes performance metrics from validated stability-indicating methods.

Method A: HPLC-UV (The Baseline)
  • Column: Spherisorb ODS2 (250mm x 4.6mm, 5µm)[2]

  • Detection: UV at 280 nm[][3][4]

  • Utility: Routine QC for high-level impurities (>0.1%).

Method B: UHPLC-MS/MS (The Advanced Alternative)
  • Column: Thermo Hypersil-HyPURITY C18 (150mm x 2.1mm, 5µm)

  • Detection: ESI+ (Multiple Reaction Monitoring)

  • Utility: Trace impurity profiling, genotoxicity risk assessment, and bioanalysis.[]

Performance Data Comparison
FeatureMethod A: HPLC-UVMethod B: UHPLC-MS/MSVerdict
LOD (Limit of Detection) ~0.5 - 2.4 µg/mL0.01 - 0.02 ng/mL Method B is ~1000x more sensitive.
Specificity Moderate (Co-elution risk)High (Mass-based filtration)Method B eliminates matrix interference.[]
Sample Volume 20 - 50 µL2 - 5 µLMethod B conserves precious samples.[]
Thermal Risk Low (Ambient LC)Moderate (Source Temp)Method B requires optimization (See Part 3).
Cost per Run LowHighMethod A is preferred for routine bulk QC.[]

Part 3: Validated Experimental Protocol (Method B)

This protocol is designed to achieve an LOD of approximately 0.02 ng/mL .[][4][5] It employs a self-validating system using an internal standard to correct for ionization suppression.[]

Reagents & Standards
  • Target: Pimozide N-oxide Reference Standard (Purity >98%).

  • Internal Standard (IS): Pimozide-d4 or Cinnarizine.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.[]

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Thermo Hypersil-HyPURITY C18 (150 mm x 2.1 mm, 5 µm) or equivalent C18.[4][5]

  • Mobile Phase A: 5 mM Ammonium Acetate (pH 3.5 adjusted with Acetic Acid).

  • Mobile Phase B: ACN : MeOH (90:10).

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: Linear ramp to 90% B

    • 10-12 min: Hold 90% B

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Source Temp: 350°C (Critical: Do not exceed 400°C to prevent N-oxide reduction).

  • Capillary Voltage: 3.5 kV.[]

  • MRM Transitions:

    • Pimozide N-oxide: 478.2 → 201.1 (Quantifier), 478.2 → 109.1 (Qualifier).

    • Note: The parent Pimozide transition is 462.2 → 201.1. Ensure chromatographic separation to avoid "crosstalk" if in-source fragmentation occurs.[]

Establishing the LOD (The Calculation)

According to ICH Q2(R1) , the LOD is the concentration yielding a Signal-to-Noise (S/N) ratio of 3:1.

Step-by-Step Calculation:

  • Preparation: Prepare a stock solution of Pimozide N-oxide (1 mg/mL in MeOH).

  • Dilution Series: Create serial dilutions down to 0.01 ng/mL in the sample matrix (plasma or solvent).

  • Blank Injection: Inject a matrix blank.[] Measure the noise amplitude (

    
    ) in the retention time window.
    
  • Sample Injection: Inject the lowest concentration standards. Measure peak height (

    
    ).
    
  • Formula:

    
    
    Where 
    
    
    
    = standard deviation of the response (noise) and
    
    
    = slope of the calibration curve. Alternatively (Empirical approach): Find the concentration where
    
    
    .
Analytical Workflow Diagram

LOD_Workflow Start Start: Stock Preparation (1 mg/mL in MeOH) Dilution Serial Dilution (Down to 0.01 ng/mL) Start->Dilution Inject UHPLC-MS/MS Injection (Hypersil C18, pH 3.5) Dilution->Inject Check1 Check: Resolution > 1.5? (N-oxide vs Parent) Inject->Check1 Optimize Adjust Gradient/pH Check1->Optimize No Calc Calculate S/N Ratio Check1->Calc Yes Optimize->Inject Decision S/N >= 3? Calc->Decision Decision->Dilution No (Too Low) Final LOD Established (Validate with 6 replicates) Decision->Final Yes

Figure 2: Step-by-step workflow for establishing LOD using UHPLC-MS/MS.

Part 4: Troubleshooting & Optimization

To ensure the LOD is valid and reproducible, you must control specific variables.

VariableImpact on LODCorrective Action
Mobile Phase pH N-oxides are polar.[] Incorrect pH causes peak tailing, reducing peak height and worsening LOD.[]Maintain pH 3.5 using Ammonium Acetate.[4][5][6] This protonates the basic nitrogen, improving peak shape.[]
Carryover "Ghost peaks" in blank injections artificially inflate the noise, ruining LOD calculations.Use a needle wash of ACN:Isopropanol:Formic Acid (40:40:20).
Matrix Effect Ion suppression reduces signal intensity.[]Use a deuterated internal standard (Pimozide-d5 N-oxide if available) or perform standard addition.

Self-Validating Check: Always monitor the Ion Ratio between the Quantifier and Qualifier ions. If the ratio changes at the LOD level compared to high standards, your LOD is invalid due to interference.

References

  • ICH Harmonised Tripartite Guideline. (2005).[] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Zhang, X., et al. (2010).[] Quantitative determination of pimozide in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study. Journal of Chromatography B. (Demonstrates 0.02 ng/mL sensitivity). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16362, Pimozide. (Chemical structure and properties).[2][7][8] Link

  • BOC Sciences. (2023).[] Pimozide Impurity E (N-oxide) Product Data. (Reference for CAS 1083078-88-9).[][8][9]

Sources

Pimozide N-oxide reference standard purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Pimozide N-oxide Reference Standard Purity Assessment

Executive Summary & Scientific Rationale

Pimozide N-oxide (CAS: 1083078-88-9), designated as Impurity E in European Pharmacopoeia (EP) and USP monographs, is a critical oxidative metabolite and process impurity of the antipsychotic Pimozide.

Accurate purity assessment of this reference standard is complicated by the inherent thermal instability of the N-oxide moiety . Traditional methods often fail to distinguish between the N-oxide and the parent amine due to in-source deoxygenation (in MS) or lack of specific UV chromophore differentiation.

This guide compares the industry-standard HPLC-UV method against the absolute quantification power of Quantitative NMR (qNMR) . It establishes qNMR as the superior technique for primary reference standard certification, while HPLC-UV remains essential for impurity profiling.

Technical Context: The N-Oxide Challenge

The N-oxide functionality on the piperidine ring introduces specific analytical risks:

  • Thermal Retro-Conversion: Under high temperatures (GC injection ports or unoptimized LC-MS sources), the N-oxide oxygen is labile, causing the molecule to revert to Pimozide (Parent). This leads to false positives for the parent drug and false negatives for the impurity.

  • Response Factor Variation: While the fluorophenyl and benzimidazolone chromophores remain, the electronic environment shift at the nitrogen can alter the molar extinction coefficient (

    
    ), rendering HPLC Area% inaccurate without a correction factor.
    

Comparative Methodology

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Workhorse for Impurity Profiling

Principle: Separation based on hydrophobic interaction using a C18 or Phenyl-Hexyl stationary phase, with detection at the isosbestic point or


 of the benzimidazolone moiety (approx. 280 nm).

Protocol:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 6.5) – Neutral pH preserves N-oxide stability.

    • B: Acetonitrile.[1]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

Critical Limitation: HPLC-UV assumes that the main peak area represents the mass balance of the sample. It fails to detect:

  • Inorganic salts (from synthesis workup).

  • Residual non-chromophoric solvents.

  • Aggregates that may filter out prior to injection.

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

The Gold Standard for Absolute Purity

Principle: Direct molar ratio measurement between a specific proton signal of the analyte and a Certified Internal Standard (CIS). This method is independent of UV response factors.

Protocol:

  • Solvent: DMSO-

    
     (Dissolves both polar N-oxide and lipophilic backbone).
    
  • Internal Standard: Maleic Acid (99.9% TraceCERT®) or TCNB.

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure full magnetization recovery.
    • Scans: 16-64 (for S/N > 150).

  • Integration: Target the N-oxide specific shift (typically

    
     3.0-3.5 ppm region for piperidine protons adjacent to 
    
    
    
    , which are distinctively downfield from the parent amine).

Representative Experimental Data Comparison

The following table summarizes a typical assessment scenario for a synthesized batch of Pimozide N-oxide.

ParameterMethod A: HPLC-UV (Area %)Method B: qNMR (Weight %)Interpretation
Purity Value 99.2% 94.8% Discrepancy Detected
Detected Impurities Pimozide (0.5%), Unknown (0.3%)Residual Solvent (2.1%), Inorganic Salts (2.5%)HPLC "blind" to non-UV species.
Specificity High for organic impuritiesAbsolute for total mass balanceqNMR accounts for "invisible" mass.
Thermal Risk Low (Ambient column temp)None (Non-destructive)qNMR avoids degradation risks.

Visualizations & Workflows

Diagram 1: Analytical Decision Matrix

This logic flow ensures the correct purity value is assigned to the Certificate of Analysis (CoA).

DecisionMatrix Start Crude Pimozide N-oxide Screening Initial Screen (HPLC-UV) Start->Screening Decision1 Purity > 95% (Area)? Screening->Decision1 Purify Re-Purification (Prep-HPLC/Crystallization) Decision1->Purify No qNMR qNMR Analysis (Internal Standard Method) Decision1->qNMR Yes Purify->Screening Discrepancy Compare HPLC vs qNMR qNMR->Discrepancy CalcPotency Calculate Potency (Use qNMR Value) Discrepancy->CalcPotency Diff < 2% Investigate Investigate: Salts/Solvents/Aggregation Discrepancy->Investigate Diff > 2% FinalCOA Generate CoA (Purity = qNMR %) CalcPotency->FinalCOA Investigate->CalcPotency Identify Inert Mass

Caption: Analytical workflow for assigning absolute purity to Pimozide N-oxide, prioritizing qNMR for mass balance confirmation.

Diagram 2: N-Oxide Instability Mechanism (LC-MS)

Illustrating why standard LC-MS can produce false negatives.

Instability NOxide Pimozide N-oxide (m/z 478) Source ESI Source (High Temp / Voltage) NOxide->Source Degradation In-Source Deoxygenation Source->Degradation Thermal Stress TrueSignal True Signal (m/z 478) Source->TrueSignal Optimized Conditions Artifact Artifact: Pimozide Parent (m/z 462) Degradation->Artifact - Oxygen (16 Da)

Caption: Mechanism of in-source fragmentation where N-oxide reverts to parent drug, confounding purity analysis.

References

  • European Pharmacopoeia (Ph. Eur.). "Pimozide Monograph 1254: Impurity E." European Directorate for the Quality of Medicines (EDQM). [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Ma, B., et al. "Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds." Rapid Communications in Mass Spectrometry, 2005. (Demonstrates the [M+H-O]+ artifact issue). [Link]

  • Gorripati, C.R., et al. "Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide." Research Journal of Pharmacy and Technology, 2022. [Link][2]

Sources

A Senior Application Scientist's Guide to the Bioanalytical Validation of Pimozide N-oxide Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to rigorously validate the stability of Pimozide N-oxide in biological matrices. As the quantification of drug metabolites is a critical component of pharmacokinetic and toxicokinetic studies, ensuring the integrity of these molecules from sample collection to analysis is paramount for generating reliable and accurate data. This document moves beyond a simple checklist of procedures to explain the scientific rationale behind each experimental step, empowering you to design and execute a self-validating stability program.

The Criticality of Metabolite Stability in Bioanalysis

The accurate measurement of drug metabolites is essential for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the assessment of analyte stability in biological matrices as a core component of bioanalytical method validation.[1][3][4] Pimozide, a typical antipsychotic, is extensively metabolized in the liver, with one of its metabolic pathways potentially leading to the formation of Pimozide N-oxide.[5][6][7][8] N-oxide metabolites are notoriously unstable and can revert to the parent drug, which can lead to an overestimation of the parent drug's concentration and an underestimation of the metabolite's concentration.[9][10][11] Therefore, a thorough validation of Pimozide N-oxide's stability is not merely a regulatory hurdle but a scientific necessity for data integrity.

Physicochemical Properties and Predicted Instability of Pimozide N-oxide

Pimozide is a tertiary amine, and its metabolism can result in the formation of N-oxide metabolites.[9] The N-oxide functional group is inherently susceptible to reduction back to the tertiary amine, a process that can be influenced by several factors.[12] Understanding these potential liabilities is the first step in designing a robust stability validation study.

Potential Degradation Pathways and Influencing Factors:

  • Reduction to Parent Drug: The primary stability concern for Pimozide N-oxide is its potential reduction back to Pimozide. This can be facilitated by endogenous reducing agents in the biological matrix or by external factors introduced during sample handling and processing.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][12]

  • pH: The stability of N-oxides can be pH-dependent. Acidic or basic conditions can catalyze degradation.[1][12]

  • Matrix Components: The presence of enzymes and reducing agents in biological matrices like blood and plasma can contribute to the degradation of N-oxide metabolites.[13] Hemolyzed plasma can be particularly challenging due to the release of cellular components.[13]

  • Light: Photodegradation is a potential risk for many pharmaceutical compounds, and its impact on Pimozide N-oxide should be considered.[1][12]

  • Oxidation: While reduction is a primary concern, oxidative degradation pathways may also exist.[1][12]

The following diagram illustrates the potential reduction of Pimozide N-oxide to its parent compound, Pimozide.

Pimozide_N_oxide Pimozide N-oxide Pimozide Pimozide Pimozide_N_oxide->Pimozide Reduction Reducing_agents Reducing Agents (e.g., in matrix) Reducing_agents->Pimozide_N_oxide

Caption: Potential reduction pathway of Pimozide N-oxide.

A Rigorous Experimental Protocol for Stability Validation

The following protocols are designed to provide a comprehensive assessment of Pimozide N-oxide stability in biological matrices. These are based on established principles of bioanalytical method validation and should be adapted to the specific conditions of your laboratory and analytical method.[3][4]

Preparation of Stability Quality Control (QC) Samples

The foundation of a reliable stability study is the use of well-characterized QC samples.

  • Matrix Selection: Use the same biological matrix (e.g., human plasma with the appropriate anticoagulant) that will be used for the study samples.

  • Analyte Spiking: Prepare at least two concentration levels of QC samples: a low QC (LQC) at approximately three times the lower limit of quantification (LLOQ) and a high QC (HQC) near the upper limit of quantification (ULOQ).[3]

  • Homogenization: Ensure the spiked analyte is thoroughly mixed with the matrix.

  • Aliquoting and Storage: Aliquot the QC samples into individual tubes to avoid repeated freeze-thaw cycles for the bulk stock and store them at the intended long-term storage temperature (e.g., -70°C or colder).

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting the various stability tests.

cluster_prep Preparation cluster_storage Storage and Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep_QCs Prepare LQC and HQC Samples Freeze_Thaw Freeze-Thaw Cycles Prep_QCs->Freeze_Thaw Bench_Top Bench-Top (Room Temp) Prep_QCs->Bench_Top Long_Term Long-Term (Frozen) Prep_QCs->Long_Term Sample_Extraction Sample Extraction Freeze_Thaw->Sample_Extraction Bench_Top->Sample_Extraction Long_Term->Sample_Extraction Post_Prep Post-Preparative (Autosampler) Data_Analysis Data Analysis and Comparison to Nominal Concentration Post_Prep->Data_Analysis LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis LC_MS_Analysis->Post_Prep LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for stability validation.

Specific Stability Tests

For each stability test, analyze the stressed QC samples against a freshly prepared calibration curve and compare the results to the nominal concentrations. The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.[3]

  • Rationale: To assess the stability of Pimozide N-oxide after repeated freezing and thawing cycles that samples may undergo.

  • Protocol:

    • Retrieve a set of LQC and HQC aliquots from the freezer.

    • Allow them to thaw completely at room temperature.

    • Once thawed, refreeze them at the long-term storage temperature for at least 12 hours.

    • Repeat this cycle for a predetermined number of times (e.g., 3-5 cycles).

    • After the final thaw, process and analyze the samples.

  • Rationale: To evaluate the stability of Pimozide N-oxide in the matrix at room temperature for a duration that simulates the sample handling and preparation time in the laboratory.

  • Protocol:

    • Thaw a set of LQC and HQC aliquots and place them on the laboratory bench at room temperature.

    • Keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours).

    • After the designated time, process and analyze the samples.

  • Rationale: To determine if Pimozide N-oxide remains stable under the intended long-term storage conditions for the duration of the study.

  • Protocol:

    • Place a sufficient number of LQC and HQC aliquots in the freezer at the specified long-term storage temperature.

    • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.

    • Thaw, process, and analyze the samples.

  • Rationale: To assess the stability of the processed samples (in the final extraction solvent) while they are in the autosampler waiting for injection.

  • Protocol:

    • Process a set of LQC and HQC samples.

    • Place the resulting extracts in the autosampler at the specified temperature.

    • Analyze the samples immediately (time zero) and then again at a later time point (e.g., 24 or 48 hours).

Comparative Data Summary and Interpretation

To facilitate a clear comparison of Pimozide N-oxide stability across different conditions, we recommend tabulating the results as shown below. These tables serve as a template for you to populate with your own experimental data.

Table 1: Freeze-Thaw Stability of Pimozide N-oxide

QC LevelNumber of CyclesMean Concentration (ng/mL)% NominalPass/Fail
LQC3
HQC3
LQC5
HQC5

Table 2: Short-Term (Bench-Top) Stability of Pimozide N-oxide at Room Temperature

QC LevelDuration (hours)Mean Concentration (ng/mL)% NominalPass/Fail
LQC4
HQC4
LQC8
HQC8
LQC24
HQC24

Table 3: Long-Term Stability of Pimozide N-oxide at -70°C

QC LevelStorage DurationMean Concentration (ng/mL)% NominalPass/Fail
LQC1 Month
HQC1 Month
LQC3 Months
HQC3 Months
LQC6 Months
HQC6 Months

Table 4: Post-Preparative (Autosampler) Stability of Pimozide N-oxide at 4°C

QC LevelDuration (hours)Mean Concentration (ng/mL)% NominalPass/Fail
LQC24
HQC24
LQC48
HQC48

Conclusion: Ensuring Data Integrity Through Rigorous Stability Validation

The validation of Pimozide N-oxide stability in biological matrices is a non-negotiable aspect of bioanalytical method development for pharmacokinetic and toxicokinetic studies. By understanding the potential instabilities of N-oxide metabolites and implementing a comprehensive and scientifically sound validation plan, researchers can ensure the accuracy and reliability of their data. The protocols and comparative frameworks provided in this guide are designed to empower you to generate high-quality, defensible results that meet both scientific and regulatory expectations. Remember that a proactive approach to stability assessment, initiated early in the drug development process, will ultimately save time and resources, and most importantly, ensure the integrity of your research.

References

  • BenchChem. A Comparative Guide to the Bioanalytical Validation of Pimozide using Pimozide-d4 and a Structural Analog Internal Standard.
  • Li, W., & Zhang, J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220.
  • Thorn, C. F., et al. (2021). Pimozide Pathway, Pharmacokinetics. ClinPGx.
  • Samanidou, V. F. (2015). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Sample Preparation in Biological, Environmental and Food Sciences. IntechOpen.
  • U.S. Food and Drug Administration. (2011). ORAP (Pimozide) Tablets - Prescribing Information.
  • Sai Prudhvi, N., & Venkateswarlu, B. S. (2020). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Research Journal of Pharmacy and Technology, 13(12), 6027-6034.
  • Chapron, B. D., et al. (2020). The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites. Drug Metabolism and Disposition, 48(11), 1196-1204. Available from: [Link]

  • Gorripati, C. R. N., & Chintakula, S. (2022). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. Research Journal of Pharmacy and Technology, 15(6), 2563-2568.
  • Wikipedia contributors. (2025, November 30). Pimozide. Wikipedia.
  • Li, W., & Zhang, J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available from: [Link]

  • Chapron, B. D., et al. (2020). The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites. ResearchGate.
  • BioPharma Services Inc. (2022). Bioanalytical Method Validation: Metabolite Considerations.
  • Sai Prudhvi, N., & Venkateswarlu, B. S. (2020). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Research Journal of Pharmacy and Technology.
  • Gorripati, C. R. N., & Chintakula, S. (2022). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. Semantic Scholar.
  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC.
  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657.
  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 423-430.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Gorripati, C. R. N., & Chintakula, S. (2022). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. ResearchGate.
  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples.
  • Patel, M. J., & Patel, P. R. (2014). RP-HPLC method for estimation of an antipsychotic drug - Pimozide. ResearchGate.
  • Kaza, M., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules, 27(2), 458.
  • Aygün, A., & Yalcin, I. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][9][14] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-444. Available from:

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38.
  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline.

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Publish Comparison Guide: Control & Analysis of Pimozide N-Oxide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pimozide N-oxide (identified as Impurity E in EP/USP monographs) represents a critical quality attribute in the development of Pimozide formulations. As an oxidative degradation product, its control is governed by a complex interplay between ICH Q3B (Impurities in New Drug Products) and ICH M7 (Mutagenic Impurities) .

This guide objectively compares the regulatory control strategies (Standard vs. Genotoxic) and analytical methodologies (HPLC-UV vs. LC-MS/MS), providing researchers with a self-validating framework to establish appropriate limits.

Regulatory Control Strategies: ICH Q3B vs. ICH M7

The determination of the limit for Pimozide N-oxide depends fundamentally on its classification as either a standard degradation product or a mutagenic impurity.

Decision Logic for Limit Setting

The following decision tree illustrates the logic required to select the correct regulatory limit.

G Start Start: Pimozide N-oxide Assessment Q1 Is it a significant human metabolite? Start->Q1 Q2 Is it Mutagenic (Ames +)? (Or Structural Alert?) Q1->Q2 No Class_Q3B Class: Regular Impurity Follow ICH Q3B Q1->Class_Q3B Yes Q2->Class_Q3B No (Ames Negative) Class_M7 Class: Mutagenic Impurity Follow ICH M7 Q2->Class_M7 Yes Limit_Q3B Limit = Qualification Threshold (0.2% or 0.5% for >10mg dose) Class_Q3B->Limit_Q3B Limit_M7 Limit = TTC (1.5 µg/day) ppm = TTC / Max Daily Dose Class_M7->Limit_M7

Caption: Regulatory logic flow for categorizing Pimozide N-oxide. If the N-oxide is a metabolite or Ames-negative, ICH Q3B limits apply; otherwise, strict ICH M7 limits are enforced.

Comparative Analysis of Limits
FeatureICH Q3B Approach (Standard)ICH M7 Approach (Genotoxic)
Applicability Applied if N-oxide is Ames negative or a metabolite.Applied if N-oxide is Ames positive or a structural alert (Class 2/3).
Limit Basis Toxicity qualified by parent drug safety data.Threshold of Toxicological Concern (TTC).
Calculation 0.2% (for Max Daily Dose > 10mg) Note: Pimozide MDD is ~10-20mg.1.5 µg / day (Lifetime exposure).[1]
Calculated Limit ~20 - 40 µ g/day (at 10-20mg dose).1.5 µ g/day (Strict control).
Analytical Impact Requires standard HPLC-UV sensitivity.Requires highly sensitive LC-MS/MS.

Expert Insight: Pimozide N-oxide is listed as Impurity E in the European Pharmacopoeia (EP) and USP. Pharmacopoeial specified impurities are typically considered "qualified" at their monograph limits (often 0.15% - 0.5%). However, for new formulations or generic filings, verifying the mutagenic status via an in silico assessment (e.g., DEREK, SARAH) followed by an Ames test (if alerted) is mandatory to justify using the higher ICH Q3B limits.

Analytical Performance Comparison

To enforce these limits, the choice of analytical platform is critical. Below is a comparison of the industry-standard HPLC-UV method versus the high-sensitivity LC-MS/MS approach.

Method A: HPLC-UV (Standard QC)

Best for: Routine release testing, Stability studies (ICH Q3B limits).

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetate Buffer (pH 4.5) : Acetonitrile (60:40).

  • Detection: UV @ 280 nm.

  • Performance:

    • LOD: ~0.05% (sufficient for Q3B).

    • Linearity: 0.1% - 150% of specification.

    • Specificity: Resolves N-oxide (RRT ~1.3) from Parent (RRT 1.0) and Impurity B (RRT ~0.9).[2]

Method B: LC-MS/MS (Trace Analysis)

Best for: Genotoxic impurity screening, Cleaning validation (ICH M7 limits).

  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Transition: MRM mode (Parent m/z 478.2 → Fragment m/z [Specific Fragment]).

  • Performance:

    • LOD: < 1 ng/mL (ppm levels).

    • Selectivity: Mass-based differentiation eliminates co-elution risks.

Data Summary: Sensitivity vs. Limit Requirements
ParameterICH Q3B RequirementHPLC-UV CapabilityICH M7 RequirementLC-MS/MS Capability
Target Limit 0.2% (2000 ppm)Pass (LOQ ~0.05%)~75 ppm (at 20mg dose)Pass (LOQ ~1 ppm)
Specificity Moderate (RT based)High (if validated)High (Mass based)Very High
Cost/Run LowLowHighHigh

Experimental Protocol: Synthesis & Characterization

To validate your analytical method, you must generate or procure the N-oxide standard.

Formation Mechanism (Oxidative Stress)

Pimozide N-oxide is formed via the oxidation of the piperidine nitrogen. This can be induced experimentally to verify "Stability Indicating" nature of your method.

Reaction Pimozide Pimozide (Parent API) NOxide Pimozide N-oxide (Impurity E) Pimozide->NOxide Oxidation (Piperidine N) Oxidant Oxidizing Agent (H2O2 / Peroxides) Oxidant->NOxide

Caption: Oxidative pathway converting Pimozide to its N-oxide impurity.

Step-by-Step Forced Degradation Protocol
  • Preparation: Dissolve Pimozide API in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

  • Stress Condition: Add 30% Hydrogen Peroxide (

    
    ) to achieve a final concentration of 3%.
    
  • Incubation: Store at Room Temperature for 2-4 hours. Note: Heat may degrade the N-oxide further; avoid >40°C.

  • Quenching: Neutralize with Sodium Metabisulfite solution before injection to prevent on-column oxidation.

  • Analysis: Inject into HPLC system. The N-oxide peak typically elutes after the parent peak (RRT ~1.2 - 1.3) in reversed-phase conditions due to the N-oxide oxygen interaction, though this varies by pH. Verify with authentic standard.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • ICH Q3B(R2) . Impurities in New Drug Products. International Council for Harmonisation. Link

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Pimozide Monograph 1254. European Directorate for the Quality of Medicines. Link

  • USP-NF . Pimozide Tablets Monograph: Organic Impurities. United States Pharmacopeia.[4] Link

  • Chapron, B. D., et al. (2020) .[5] The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide. Drug Metabolism and Disposition. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Pimozide N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Pimozide N-Oxide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to work safely and effectively. This document is structured to provide immediate, actionable safety protocols and operational plans tailored to the specific considerations of this potent compound.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for Pimozide N-Oxide is not publicly available. The following guidance is based on the known hazards of the parent compound, Pimozide, and the general chemical properties of N-oxides. A conservative approach has been taken, assuming that the toxicological properties of Pimozide N-Oxide are at least as significant as those of Pimozide. This guide should be used in conjunction with a thorough risk assessment conducted by your institution's environmental health and safety (EHS) department.

Understanding the Hazard: A Proactive Stance on Safety

Pimozide is a potent antipsychotic agent, and its N-oxide derivative should be handled with the same high degree of caution.[1][2] The primary routes of occupational exposure to potent compounds are inhalation of airborne particles, dermal contact, and ingestion.[3] Given that Pimozide is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child, minimizing all potential routes of exposure to Pimozide N-Oxide is paramount.[4]

Heterocyclic N-oxides, as a class of compounds, can exhibit a range of biological activities and toxicities.[5] Some N-oxides can act as respiratory irritants.[6][7] Therefore, it is prudent to assume that Pimozide N-Oxide may possess similar or additional hazards to the parent compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent accidental exposure. The following table outlines the recommended PPE for various laboratory activities involving Pimozide N-Oxide.

Activity Recommended PPE Rationale
Weighing and Aliquoting (Dry Powder) - Full-face powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter- Double gloves (e.g., nitrile or neoprene)- Disposable, solid-front lab coat with tight-fitting cuffs- Safety goggles (if not using a full-face respirator)- Shoe coversThe highest risk of aerosolization and inhalation of the potent compound occurs during the handling of dry powder. A PAPR provides a higher protection factor than a standard N95 respirator. Double gloving minimizes the risk of contamination during glove removal.
Working with Solutions - Chemical fume hood- Nitrile gloves- Standard lab coat- Safety glasses with side shieldsWorking with the compound in a solution significantly reduces the risk of aerosolization. A chemical fume hood provides necessary ventilation.
General Laboratory Operations - Standard lab coat- Nitrile gloves- Safety glassesBasic PPE should be worn at all times in the laboratory to protect against unforeseen splashes or contact.
Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for minimizing risk. The following workflow provides a procedural guide for handling Pimozide N-Oxide.

  • Designated Area: All work with Pimozide N-Oxide powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, cleaning solutions, and waste disposal bags is readily accessible.

  • Emergency Procedures: Review your institution's emergency procedures for chemical exposure and spills.

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Wash Hands don2 Don Shoe Covers don1->don2 don3 Don Inner Gloves don2->don3 don4 Don Lab Coat don3->don4 don5 Don Outer Gloves don4->don5 don6 Don Respirator/Goggles don5->don6 doff1 Remove Outer Gloves doff2 Remove Lab Coat & Shoe Covers doff1->doff2 doff3 Remove Respirator/Goggles doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands doff4->doff5

Caption: Workflow for donning and doffing PPE to minimize contamination.

In the event of a spill, immediately alert others in the area and follow these steps:

  • Evacuate: If the spill is large or if you are not trained to handle it, evacuate the area and contact your EHS department.

  • Contain: For small spills, contain the spill with absorbent pads from your spill kit.

  • Clean:

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then use absorbent material to clean the area.[4]

    • For liquid spills, use absorbent pads to soak up the solution.

  • Decontaminate: Clean the spill area with a suitable detergent and then with 70% ethanol.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[4]

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials

Proper disposal of Pimozide N-Oxide and contaminated materials is crucial to protect both personnel and the environment.

All materials that have come into contact with Pimozide N-Oxide must be considered hazardous waste. This includes:

  • Unused or expired Pimozide N-Oxide

  • Contaminated PPE (gloves, lab coats, etc.)

  • Contaminated labware (pipette tips, tubes, etc.)

  • Spill cleanup materials

The following diagram illustrates the proper disposal pathway for waste generated from handling Pimozide N-Oxide.

Disposal_Pathway substance Pimozide N-Oxide & Contaminated Materials waste_bag Clearly Labeled, Sealed Hazardous Waste Bag substance->waste_bag waste_container Secondary Hazardous Waste Container waste_bag->waste_container ehs Institutional EHS Pickup waste_container->ehs incineration Licensed Hazardous Waste Incineration ehs->incineration

Caption: Disposal pathway for Pimozide N-Oxide waste.

All hazardous waste must be collected by your institution's EHS department for disposal by a licensed hazardous waste management company, typically via incineration.[4]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Pimozide N-Oxide, ensuring a safe laboratory environment for yourself and your colleagues. Always remember that a proactive and informed approach to safety is the cornerstone of responsible scientific research.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.